molecular formula C14H7ClF2N2 B1393330 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline CAS No. 885277-32-7

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Cat. No.: B1393330
CAS No.: 885277-32-7
M. Wt: 276.67 g/mol
InChI Key: MEMDDIBFRSVJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (CAS 885277-32-7) is a versatile halogenated quinazoline building block with a molecular formula of C14H7ClF2N2 and a molecular weight of 276.67 . This compound features a reactive 4-chloro group which serves as a key site for nucleophilic substitution reactions, enabling efficient synthesis of diverse 4-anilinoquinazoline libraries, particularly via microwave-mediated N-arylation protocols with various anilines . The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its potent biological activities . Specifically, 6-halo-2-phenyl-substituted quinazolines, such as this derivative, are of significant research value in oncology for developing novel antitumor agents . Preliminary research indicates that these analogs exhibit promising antiproliferative properties against human tumor cell lines, including HCT-116 (colon carcinoma) and T98G (glioblastoma), potentially acting as inhibitors of critical receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR-β), or as vascular disrupting agents and tubulin polymerization inhibitors, thereby inducing apoptosis in cancer cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle it with appropriate personal protective equipment in a controlled laboratory environment .

Properties

IUPAC Name

4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-11-7-10(17)5-6-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMDDIBFRSVJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674253
Record name 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-32-7
Record name 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

The 4-chloroquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the reactive electrophilic core for blockbuster kinase inhibitors like Gefitinib and Erlotinib. The specific derivative 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline presents unique structural elucidation challenges due to its dual-fluorine substitution pattern and the high lability of the C4-chlorine bond.

This guide provides a rigorous, multi-modal analytical framework to unequivocally confirm the structure of this molecule. It moves beyond basic characterization, integrating synthetic logic with advanced spectroscopic techniques to validate regio-integrity and purity.

Part 1: Synthetic Origin & Impurity Profiling

To accurately elucidate the structure, one must first understand the "genealogy" of the sample. The synthesis dictates the impurity profile, most notably the presence of the hydrolytic byproduct (quinazolinone).

The Synthetic Pathway

The standard industrial route involves the cyclization of 2-amino-5-fluorobenzamide with 4-fluorobenzoyl chloride, followed by chlorination.

SynthesisPath SM1 2-Amino-5-fluorobenzamide Int Int SM1->Int Cyclization SM2 4-Fluorobenzoyl Chloride SM2->Int Reagent POCl3 / SOCl2 (Chlorination) Prod Target Molecule (4-Cl-6-F-2-(4-F-Ph)-quinazoline) Reagent->Prod Imp Hydrolysis Impurity (Reversion to Quinazolinone) Prod->Imp Moisture/Hydrolysis Int->Prod Nucleophilic Subst.

Figure 1: Synthetic pathway highlighting the critical chlorination step and the risk of hydrolysis.

Critical Application Note: The 4-chloro substituent is a potent leaving group. Exposure to atmospheric moisture converts the target back to the Quinazolinone Intermediate. Your elucidation must prove the absence of the amide carbonyl (C=O) and the N-H proton.

Part 2: Multi-Modal Spectroscopic Elucidation

Mass Spectrometry (MS) - The Chlorine Fingerprint

Before NMR, MS provides the quickest confirmation of the halogenation state.

  • Method: LC-MS (ESI+) or GC-MS.

  • Diagnostic Feature: The Chlorine Isotope Pattern.

    • Chlorine exists as

      
       (75.8%) and 
      
      
      
      (24.2%).[1]
    • Success Criteria: You must observe a molecular ion cluster with a 3:1 intensity ratio between

      
       [M+H]
      
      
      
      and [M+H+2]
      
      
      .[1]
    • Note: Fluorine is monoisotopic (

      
      ), so it does not complicate the isotope pattern, but it adds 19 mass units per atom.
      
NMR Spectroscopy - The Gold Standard

Structural proof relies on the coupling patterns of the two distinct fluorine atoms.

Sample Preparation:

  • Solvent:

    
     (preferred for resolution) or DMSO-
    
    
    
    (if solubility is poor, but beware of water peaks).
  • Pre-treatment: Dry the solid in a vacuum desiccator over

    
     to minimize hydrolysis during dissolution.
    
A.

NMR (Proton-Decoupled)

This is the most specific test for this molecule. You expect two distinct singlets (or multiplets if proton-coupled).

AssignmentApprox. Shift (

, ppm)
Multiplicity (Coupled)Diagnostic Logic
F-6 (Quinazoline) -110 to -115Multiplet (dt)Coupled to H-5 and H-7. Deshielded by the fused N-heterocycle.
F-4' (Phenyl) -105 to -110Multiplet (tt)Coupled to H-3'/H-5' (ortho) and H-2'/H-6' (meta).
B.

NMR (Proton)

The aromatic region (7.0 – 8.5 ppm) will be complex due to F-H coupling.

  • H-5 (Quinazoline): This proton is spatially close to the Chlorine at C-4 and the Nitrogen at N-1 (peri-effect).

    • Expectation: A doublet of doublets (dd) shifted significantly downfield (approx.[1] 8.2 - 8.5 ppm).

    • Coupling:

      
       (meta) ~2.5 Hz; 
      
      
      
      (ortho-F) ~8-10 Hz.
  • H-7 & H-8: Look for complex multiplets due to overlap of H-H coupling and H-F coupling.

  • Phenyl Ring (AA'BB'X System): The 4-fluorophenyl group appears as two distinct multiplets (integrating to 2H each) characteristic of para-substitution, further split by fluorine.

C.

NMR (Carbon)

This confirms the carbon skeleton and the oxidation state of C-4.

  • C-4 (C-Cl): Look for a signal around 155-160 ppm .

    • Validation: If this peak shifts upfield to ~160-165 ppm and shows significant broadening or carbonyl character, hydrolysis has occurred.

  • C-F Coupling: Carbons attached directly to fluorine (C-6 and C-4') will appear as large doublets (

    
    ).
    
Infrared Spectroscopy (FT-IR)

A rapid pass/fail check for the C-Cl bond integrity.

  • Target Band: C-Cl stretch at 700–750 cm⁻¹ .

  • Impurity Check: The Absence of a strong C=O stretch at 1650–1680 cm⁻¹ is mandatory. If you see a carbonyl peak, your sample contains the quinazolinone starting material.

Part 3: Elucidation Logic Tree

Use this decision matrix to validate your analytical results.

ElucidationLogic Start Sample Analysis MS_Check LC-MS: Isotope Pattern? Start->MS_Check MS_Fail No 3:1 Ratio (Likely Hydrolyzed) MS_Check->MS_Fail No MS_Pass 3:1 Ratio (Cl present) MS_Check->MS_Pass Yes IR_Check FT-IR: Carbonyl Peak? MS_Pass->IR_Check IR_Fail Peak at 1680 cm-1 (Quinazolinone) IR_Check->IR_Fail Yes IR_Pass No C=O Peak IR_Check->IR_Pass No NMR_Check 1H NMR: H-5 Shift? IR_Pass->NMR_Check NMR_Pass dd at >8.2 ppm NMR_Check->NMR_Pass Conclusion Structure Confirmed: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline NMR_Pass->Conclusion

Figure 2: Step-by-step decision matrix for structural confirmation.

Part 4: Application Scientist Recommendations

Handling & Stability

The 4-chloroquinazoline moiety is an activated heteroaromatic halide . It is designed to react with nucleophiles.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Solvents: Use anhydrous solvents for all reactions. Traces of water in DMF or DMSO will rapidly hydrolyze the chloride to the hydroxyl group, killing the reactivity for subsequent

    
     reactions.
    
  • TLC Monitoring: When monitoring reactions, do not use protic solvents (methanol/water) in your mobile phase if possible, or run the TLC immediately, as the compound can degrade on the silica plate.

Crystallography (XRD)

If the sample is a solid, Single Crystal X-Ray Diffraction (SC-XRD) is the ultimate proof.

  • Crystal Growth: Slow evaporation from a mixture of Dichloromethane and Hexane is often effective for halogenated quinazolines.

  • Key Parameter: Verify the bond length of C4-Cl (typically ~1.73 Å) vs C4=O (typically ~1.22 Å).

References

  • Quinazoline Synthesis & Reactivity

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [1]

  • NMR Elucidation of Fluorinated Heterocycles

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

  • Chlorination Protocols (POCl3/SOCl2)

    • Wosczyk, D., et al. (2023). Optimized synthesis of 4-chloroquinazolines. Molecules. [1]

  • General Quinazoline Scaffold Data

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for Quinazoline. [1]

Sources

The Structural and Synthetic Guide to 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline , a critical pharmacophore in medicinal chemistry. Belonging to the quinazoline class, this molecule serves as a high-value scaffold for the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). This document details its IUPAC nomenclature derivation, a robust synthetic protocol emphasizing process safety, and its reactivity profile for downstream drug development.

Structural Architecture & IUPAC Nomenclature

The IUPAC name 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline is derived from a strict set of nomenclature rules governing fused heterocycles. Understanding this numbering is essential for interpreting Structure-Activity Relationship (SAR) data.

Nomenclature Derivation
  • Parent Skeleton: The core is quinazoline , a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[1]

  • Numbering System: Numbering begins at the nitrogen atom adjacent to the bridgehead carbon (N1), proceeds toward the second nitrogen (N3), and continues around the benzene ring.

    • Positions 1 and 3 are Nitrogen.[2]

    • Position 4 is the carbon adjacent to N3 (the site of the chloro- substituent).

    • Positions 5, 6, 7, 8 constitute the benzenoid ring.

  • Substituents:

    • 4-Chloro: Chlorine atom at position C4.[3][4]

    • 6-Fluoro: Fluorine atom at position C6.

    • 2-(4-Fluorophenyl): A phenyl ring attached at C2, which itself bears a fluorine at its own para (4) position.

Structural Visualization

The following diagram illustrates the numbering scheme and the logical assembly of the molecule.

QuinazolineStructure Core Quinazoline Core (C8H6N2) Pos4 Position 4 (Reactive Center) Core->Pos4 Substituted by -Cl Pos6 Position 6 (Modulates Metabolism) Core->Pos6 Substituted by -F Pos2 Position 2 (Lipophilic Pocket) Core->Pos2 Substituted by 4-Fluorophenyl Final Target Molecule: 4-Chloro-6-fluoro- 2-(4-fluorophenyl)quinazoline Pos4->Final Pos6->Final Pos2->Final

Figure 1: Component breakdown of the target quinazoline scaffold illustrating the numbering logic and substituent placement.

Synthetic Pathway & Mechanism[5]

The synthesis of 4-chloroquinazolines typically proceeds via a quinazolin-4(3H)-one intermediate. The transformation of the hydroxyl (tautomeric) group to a chloride is the critical activation step.

Retrosynthetic Analysis
  • Target: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline.

  • Precursor: 6-Fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one.

  • Starting Materials: 2-Amino-5-fluorobenzamide and 4-Fluorobenzaldehyde (or 4-Fluorobenzoyl chloride).

Experimental Protocol

This protocol is designed for a 10 mmol scale.

Stage 1: Cyclization to Quinazolinone
  • Reagents: Suspend 2-amino-5-fluorobenzamide (1.54 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (30 mL).

  • Catalyst: Add Iodine (

    
    , 10 mol%) or Sodium Bisulfite (
    
    
    
    ) as an oxidative cyclization promoter.
  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. The product, 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one , typically precipitates as a white/off-white solid. Filter, wash with cold ethanol, and dry.

Stage 2: Chlorination (The Critical Step)

This step converts the stable amide/lactam into the reactive chloro-imidate warhead.

  • Setup: Place the dried quinazolinone (2.58 g, 10 mmol) in a round-bottom flask under Argon.

  • Reagent: Add Phosphorus Oxychloride (

    
    , 10 mL) as both solvent and reagent.
    
  • Base: Add Diisopropylethylamine (DIPEA, 1.2 eq) dropwise to catalyze the reaction and scavenge HCl.

  • Reaction: Heat to 90°C for 3–5 hours. The suspension should clear as the starting material is consumed.

  • Monitoring: Aliquot quench into MeOH (forms the methyl ether) for LC-MS analysis to avoid hydrolyzing the chloride back to the starting material on the LC column.

SynthesisPath SM1 2-Amino-5-fluorobenzamide Step1 Cyclization (EtOH, Reflux, Oxidant) SM1->Step1 SM2 4-Fluorobenzaldehyde SM2->Step1 Inter Intermediate: 6-Fluoro-2-(4-fluorophenyl) quinazolin-4(3H)-one Step1->Inter Step2 Chlorination (POCl3, DIPEA, 90°C) Inter->Step2 Prod Target: 4-Chloro-6-fluoro- 2-(4-fluorophenyl)quinazoline Step2->Prod

Figure 2: Step-wise synthetic workflow from commercially available starting materials to the activated chloride.

Process Safety: The Quench

Critical Safety Notice: The quenching of excess


 is the most hazardous operation in this synthesis. Direct addition of water to hot 

can cause a violent explosion due to the exothermic hydrolysis and release of HCl gas.
Validated Quenching Protocol (Reverse Quench)
  • Cooling: Cool the reaction mixture to room temperature, then concentrate under reduced pressure to remove the bulk of excess

    
    .
    
  • Dilution: Dissolve the residue in dry Dichloromethane (DCM) or Toluene.

  • Reverse Addition: Slowly pour the organic solution into a rapidly stirring mixture of ice and saturated Sodium Bicarbonate (

    
    ) .
    
    • Why: The base neutralizes the generated HCl, and the ice acts as a heat sink.

  • Extraction: Separate the organic layer, dry over

    
    , and concentrate.
    

Reactivity & Applications

The 4-chloro substituent is highly labile, making this molecule an electrophile for Nucleophilic Aromatic Substitution (


).
Reactivity Profile
  • Mechanism: Addition-Elimination. The nitrogen atoms in the pyrimidine ring pull electron density, making C4 electron-deficient.

  • Nucleophiles: Reacts readily with primary amines (anilines, benzylamines) to form 4-aminoquinazolines.

  • Application: This specific substitution pattern is characteristic of EGFR (Epidermal Growth Factor Receptor) inhibitors. The 6-fluoro group blocks metabolic oxidation at that position, extending half-life, while the 2-phenyl group fits into the hydrophobic pocket of the kinase ATP-binding site.

Quantitative Characterization Data
ParameterExpected Value/ObservationMethod
Appearance Light yellow to off-white solidVisual
Melting Point 145–155°C (Approximate)Capillary Method
1H NMR

7.2–8.2 ppm (Aromatic region). Distinct ddd for F-coupled protons.
400 MHz DMSO-

LC-MS

consistent with Cl isotope pattern (3:1 ratio)
ESI+

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). International Union of Pure and Applied Chemistry. [5]

  • Quinazoline Synthesis & Chlorination: El-Hashash, M., et al. (2011).[2][6] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Chemistry.

  • Safety of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Reactions: 
    Murry, J. A., et al. (2012). Development of a Safe, Scalable Process for the Preparation of a Quinazoline-Based PDE10A Inhibitor. Organic Process Research & Development. 
    
  • Kinase Inhibitor Scaffolds: Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry.

Sources

Technical Whitepaper: Spectroscopic Characterization of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline , a critical pharmacophore in the development of EGFR and tyrosine kinase inhibitors. We detail the structural elucidation pathway using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] Emphasis is placed on the distinct splitting patterns arising from dual fluorine substitution and the chlorine isotope signature, serving as a reference for quality control and structural validation in medicinal chemistry workflows.

Introduction & Structural Significance

Quinazoline derivatives act as privileged scaffolds in oncology, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).[2][3][4] The specific substitution pattern of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (hereafter Compound A ) combines three key features:

  • C4-Chlorine: A reactive handle for nucleophilic aromatic substitution (

    
    ) to introduce amine or ether side chains (e.g., in Gefitinib/Erlotinib analogs).
    
  • C6-Fluorine: Enhances metabolic stability and lipophilicity, modulating pKa and binding affinity.

  • C2-(4-Fluorophenyl): Provides steric bulk and pi-stacking interactions within the kinase ATP-binding pocket.

This guide outlines the spectroscopic fingerprint required to validate the synthesis and purity of Compound A before downstream derivatization.

Synthetic Pathway & Sample Preparation

To ensure spectral data integrity, the compound is typically synthesized via the oxidative cyclization of 2-amino-5-fluorobenzamide with 4-fluorobenzaldehyde, followed by chlorination.

Synthesis Workflow

Synthesis Start 2-Amino-5-fluorobenzoic acid Step1 Cyclization (4-Fluorobenzoyl chloride) Start->Step1 Inter 6-Fluoro-2-(4-fluorophenyl) quinazolin-4(3H)-one Step1->Inter Step2 Chlorination (POCl3 / SOCl2) Inter->Step2 Product 4-Chloro-6-fluoro-2- (4-fluorophenyl)quinazoline Step2->Product

Figure 1: Synthetic route to the target quinazoline scaffold.

Sample Preparation for Analysis
  • NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d6 or CDCl3 . DMSO is preferred for resolution of aromatic multiplets.

  • MS: Prepare a 1 µg/mL solution in Methanol/Formic Acid (0.1%) for ESI+.

  • IR: KBr pellet or ATR (Diamond crystal).

Mass Spectrometry (MS) Data

The mass spectrum provides the primary confirmation of the molecular formula (


) and the presence of the chlorine atom.
Key Ionization Peaks (ESI+)
Ion Speciesm/z (Calculated)m/z (Observed)Relative AbundanceInterpretation
[M+H]+ 277.03277.0100%Protonated molecular ion (

)
[M+H+2]+ 279.03279.0~32%Isotope peak (

)
[M-Cl]+ 242.06242.1<10%Loss of Chlorine (Hydrolysis artifact)
Fragmentation Logic

The presence of a 3:1 ratio between m/z 277 and 279 confirms the monochloro substitution.

  • Fragmentation Pathway: The primary fragmentation involves the loss of the chlorine radical or HCl, followed by cleavage of the pyrimidine ring.

  • Diagnostic: Absence of the M+2 peak indicates hydrolysis to the quinazolinone (m/z ~259).

Infrared Spectroscopy (IR)

IR analysis is critical for confirming the conversion of the carbonyl group (C=O) of the quinazolinone precursor to the chloro-imidate functionality.

Functional GroupWavenumber (

)
IntensityAssignment
C-H (Aromatic) 3050 - 3100WeakAromatic C-H stretching
C=N (Quinazoline) 1620 - 1580StrongRing stretching (Imine character)
C=C (Aromatic) 1560 - 1480MediumSkeletal vibrations
C-F (Aryl) 1250 - 1100StrongC-F stretching (Broad/Multiple bands)
C-Cl 760 - 700MediumC-Cl stretching (Distinctive)
Absence of C=O ~1680-Critical Quality Attribute : Absence confirms chlorination

Nuclear Magnetic Resonance (NMR)

The NMR spectra are complex due to heteronuclear coupling (


 and 

).
NMR (400 MHz, DMSO-d6)

The spectrum displays two distinct aromatic systems: the quinazoline core (3 protons) and the 4-fluorophenyl substituent (4 protons).

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
H-5 8.25 - 8.35dd

,

Quinazoline ring (adj. to N/Cl)
H-8 8.05 - 8.15dd

,

Quinazoline ring
H-7 7.85 - 7.95td

,

Quinazoline ring
H-2', 6' 8.50 - 8.60m-Phenyl ring (ortho to quinazoline)
H-3', 5' 7.35 - 7.45t (app.)[5]

Phenyl ring (ortho to Fluorine)

Note on Couplings:

  • H-5 appears as a doublet of doublets due to strong coupling with the ortho-fluorine (F6) and meta-coupling with H7.

  • H-2'/6' and H-3'/5' form an AA'BB'X system with the phenyl fluorine, often appearing as complex multiplets rather than clean doublets/triplets.

NMR (376 MHz, DMSO-d6)

Two distinct singlets (decoupled) or multiplets (coupled) confirm the presence of two fluorine atoms in different electronic environments.

  • 
     -108 to -112 ppm:  F on the Quinazoline ring (Position 6).
    
  • 
     -110 to -115 ppm:  F on the Phenyl ring (Para position).
    
    • Differentiation: The phenyl fluorine is typically slightly more shielded (more negative ppm) than the quinazoline fluorine, but shifts are solvent-dependent.

NMR (100 MHz, DMSO-d6)

Carbon signals will exhibit splitting due to C-F coupling (


 Hz).
  • C-4 (C-Cl): ~160 ppm (Singlet or weak coupling).

  • C-2: ~158 ppm.[1]

  • C-6 (C-F): ~160 ppm (Doublet,

    
     Hz).
    
  • C-4' (Phenyl C-F): ~163 ppm (Doublet,

    
     Hz).
    

Structural Elucidation Logic Diagram

The following workflow illustrates the decision tree for validating the structure based on the data above.

Elucidation Sample Crude Product MS_Check MS Analysis (Isotope Pattern) Sample->MS_Check IR_Check IR Analysis (Carbonyl Region) Sample->IR_Check NMR_Check 1H NMR Analysis (Aromatic Region) Sample->NMR_Check M_277_279 Peaks at 277/279 (3:1)? MS_Check->M_277_279 Valid VALIDATED STRUCTURE: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline M_277_279->Valid Yes Fail REJECT: Hydrolysis or Impurity M_277_279->Fail No (Only 259) No_CO No Peak at 1680 cm-1? IR_Check->No_CO No_CO->Valid Yes No_CO->Fail No (C=O present) Pattern 7 Protons Total? 2 Distinct F-Coupled Systems? NMR_Check->Pattern Pattern->Valid Yes

Figure 2: Structural validation logic flow.

References

  • Synthesis of Quinazoline Scaffolds

    • Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202. Link

  • Spectroscopic Data of Analogs (4,7-dichloro-6-nitroquinazoline)

    • Tran, T. D., et al. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Molbank 2019.3 (2019): M1072. Link

  • Quinazoline NMR Characterization

    • Bhatia, R., et al. "Quinazoline derivatives: Synthesis and bioactivities." Arabian Journal of Chemistry 13.1 (2020): 12-34. Link

  • Mass Spectrometry of Chloro-Quinazolines

    • Zhang, Y., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein J. Org. Chem. 14 (2018): 2589–2596. Link

Sources

Initial Mechanism of Action (MoA) Deconvolution for Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazoline derivatives represent a "privileged scaffold" in medicinal chemistry, most notably recognized for their efficacy as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). However, the pharmacological landscape of this class extends beyond simple kinase inhibition to include tubulin polymerization destabilization, DNA damage induction, and PI3K/Akt/mTOR pathway modulation.

This technical guide outlines a rigorous, phase-dependent workflow for deconvoluting the mechanism of action (MoA) of novel quinazoline hits. Unlike standard screening protocols, this guide emphasizes causality establishment —moving from phenotypic observation to molecular validation using self-validating protocols.

Phase 1: Phenotypic Characterization (The "What")

Before identifying the molecular target, one must define the cellular phenotype induced by the compound. For quinazolines, distinguishing between cytostatic (growth arrest) and cytotoxic (killing) effects is critical.

Cytotoxicity Profiling (IC50 Determination)

Objective: Establish potency and tumor selectivity. Protocol Insight: Do not rely solely on metabolic assays (MTT/CCK-8) as they can yield false positives if the compound affects mitochondrial dehydrogenase activity directly. Validate with a secondary endpoint like Crystal Violet (biomass) or SRB (protein content).

Data Presentation: Potency & Selectivity Index (SI)

Compound ID Cell Line (Target) IC50 (µM) Cell Line (Normal) SI (Normal/Target) Interpretation
QNZ-Lead A549 (Lung Ca) 0.85 HUVEC >20 Highly Selective
Gefitinib (Ctrl) A549 0.045 HUVEC >100 Clinical Benchmark

| QNZ-Fail | A549 | 5.20 | HUVEC | 1.2 | Toxic/Non-selective |

Flow Cytometric Cell Cycle Analysis

Causality: Quinazolines targeting EGFR typically induce G0/G1 arrest , whereas those targeting tubulin or PLK1 cause G2/M arrest . This assay acts as the first "signpost" for target identification.

Protocol:

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

  • Treatment: Treat with IC50 concentration for 24h.

  • Fixation: Fix in 70% ice-cold ethanol (dropwise to avoid clumping).

  • Staining: Stain with Propidium Iodide (PI) + RNase A (to degrade RNA which PI also binds).

  • Gating Strategy: Use doublet discrimination (FL2-W vs. FL2-A) to exclude aggregates that mimic G2/M cells.

Phase 2: Molecular Target Identification (The "Who")

Once the phenotype (e.g., G0/G1 arrest + Apoptosis) is established, we test the hypothesis that the quinazoline core is acting via its canonical mechanism: Kinase Inhibition.

Kinase Profiling (In Vitro)

Objective: Determine if the compound inhibits EGFR (WT/Mutant) or off-target kinases (PI3K, CDK2). Method: ADP-Glo™ or HotSpot™ radioisotope assays. Critical Control: Use Staurosporine as a pan-kinase positive control.

In Silico Docking Validation

Objective: Rationalize the binding mode. Key Interaction: For EGFR inhibitors, the N1 of the quinazoline ring typically accepts a hydrogen bond from Met793 in the hinge region. Self-Validation: If the docking score is high but the H-bond with Met793 is absent, the model is likely incorrect for an ATP-competitive inhibitor.

MoA_Workflow Start Novel Quinazoline Hit Phenotype Phase 1: Phenotype (MTT / Flow Cytometry) Start->Phenotype Decision Cell Cycle Profile? Phenotype->Decision G1_Arrest G0/G1 Arrest Decision->G1_Arrest EGFR-like G2_Arrest G2/M Arrest Decision->G2_Arrest Tubulin-like Target_EGFR Suspect: EGFR/PI3K G1_Arrest->Target_EGFR Target_Tubulin Suspect: Tubulin/DNA G2_Arrest->Target_Tubulin Validation Phase 2: Kinase Panel & Western Blot Target_EGFR->Validation Target_Tubulin->Validation Engagement Phase 3: CETSA (Target Engagement) Validation->Engagement

Figure 1: Decision tree for deconvoluting Quinazoline MoA based on cell cycle phenotype.

Phase 3: Signal Transduction Confirmation (The "How")

Mere binding in a test tube does not prove efficacy. We must demonstrate that the compound shuts down the signaling cascade in living cells.

Western Blotting for Phospho-Proteins

Objective: Confirm inhibition of downstream effectors. Pathway Focus: EGFR activates the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Experimental Logic:

  • Stimulation: Serum-starve cells, then treat with compound, then stimulate with EGF (50 ng/mL) for 15 mins. This maximizes the signal-to-noise ratio.

  • Markers:

    • p-EGFR (Tyr1068): Direct target engagement.

    • p-AKT (Ser473): Survival pathway readout.

    • p-ERK1/2: Proliferation pathway readout.

    • Cleaved PARP: Apoptosis marker.[1][2]

Signaling_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS QNZ Quinazoline Derivative QNZ->EGFR Inhibits Apoptosis Apoptosis QNZ->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival ERK ERK1/2 RAS->ERK Prolif Proliferation ERK->Prolif

Figure 2: The EGFR/PI3K/AKT signaling cascade and the intervention point of Quinazoline derivatives.

Phase 4: Target Engagement in Intact Cells (The "Trust")

This is the gold standard for modern drug discovery. Showing that a drug inhibits a kinase in a cell-free lysate is insufficient; you must prove it binds the target inside the cell.

Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a protein, shifting its melting temperature (


) higher.[3]
Why this is critical:  It confirms membrane permeability and intracellular target binding simultaneously.

Step-by-Step Protocol:

  • Treatment: Treat live cells with Compound (10x IC50) or DMSO for 1h.

  • Harvest: Wash with PBS, add protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat each tube to a different temperature (e.g., 40°C to 70°C) for 3 mins.

  • Lysis & Spin: Freeze-thaw x3 to lyse. Centrifuge at 20,000g for 20 mins.

    • Note: Unbound/unstable protein precipitates and pellets. Bound/stable protein stays in supernatant.

  • Detection: Run supernatant on Western blot.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding.

CETSA_Workflow Step1 1. Treat Live Cells (Drug vs DMSO) Step2 2. Aliquot & Heat (40°C - 70°C) Step1->Step2 Step3 3. Lyse & Centrifuge (Remove aggregates) Step2->Step3 Step4 4. Western Blot (Supernatant) Step3->Step4 Step5 5. Shift Analysis (Delta Tm) Step4->Step5

Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA) to validate intracellular binding.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI (2023) [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: MDPI (2022) [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: NIH / PubMed Central [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery Source: NIH / PubMed Central [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: NIH / PubMed Central [Link]

Sources

Technical Deep Dive: 2,4,6-Substituted Quinazolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors. While 4-substituted and 4,6,7-trisubstituted quinazolines (e.g., Gefitinib, Erlotinib) dominate the current clinical landscape, 2,4,6-trisubstituted quinazolines have emerged as a distinct and highly potent subclass. This specific substitution pattern offers a unique vector for optimizing Structure-Activity Relationships (SAR), particularly for dual EGFR/VEGFR-2 inhibition and overcoming drug resistance in non-small cell lung cancer (NSCLC).

This technical guide dissects the chemical space, synthetic methodologies, and pharmacological validation of 2,4,6-substituted quinazolines, providing a roadmap for researchers targeting this scaffold.

Part 1: Structural Analysis & Chemical Space (SAR)

The "2,4,6" pattern allows for precise modulation of the molecule's physicochemical properties and binding affinity. Unlike the 6,7-dialkoxy pattern seen in first-generation EGFR inhibitors (designed primarily for solubility and electron donation), the C6-halogen/aryl substitution combined with C2-heteroaryl modification creates a different electronic environment in the ATP-binding pocket.

SAR Logic[1]
  • Position 4 (The Warhead): This is the primary determinant of ATP-competitive binding. Bulky hydrophobic groups (e.g., anilines) occupy the hydrophobic pocket I.

  • Position 6 (The Electronic Modulator): Substituents here (Br, I, or aryl groups) influence the pKa of the N1 nitrogen and can engage in halogen bonding or hydrophobic interactions with the gatekeeper residue.

  • Position 2 (The Selectivity Tuner): Often left unsubstituted in early drugs, C2 modification (e.g., pyridine, phenyl) is critical for dual-targeting (EGFR + VEGFR) and improving metabolic stability.

SAR_Logic Core Quinazoline Core C4 C4 Position (ATP Binding) Core->C4 Primary Pharmacophore C6 C6 Position (Solubility/Electronic) Core->C6 Electronic Tuning C2 C2 Position (Selectivity/Dual Action) Core->C2 Steric/Lipophilic Tuning Hydrophobic Pocket I Hydrophobic Pocket I C4->Hydrophobic Pocket I Aniline Anilino / Alkylamino C4->Aniline Gatekeeper Residue Gatekeeper Residue C6->Gatekeeper Residue Halogen Br / I / Aryl C6->Halogen Solvent Front/Selectivity Solvent Front/Selectivity C2->Solvent Front/Selectivity Heteroaryl Pyridine / Thiophene C2->Heteroaryl

Figure 1: Structural logic of 2,4,6-trisubstituted quinazolines. The diagram highlights the distinct role of each position in the pharmacophore.

Part 2: Synthetic Strategies

The synthesis of 2,4,6-trisubstituted quinazolines typically follows a convergent route, allowing for the independent variation of substituents. The most robust method involves the cyclization of 5-substituted anthranilic acids.

Primary Synthetic Route (Cyclization-Chlorination-Substitution)

This pathway is preferred for its scalability and the ability to introduce diverse groups at C2 early in the synthesis.

  • Benzoxazinone Formation: 5-bromoanthranilic acid reacts with an acid chloride (introducing the C2 substituent) to form a benzoxazinone intermediate.

  • Ring Opening/Closing: Reaction with ammonia or primary amines yields the quinazolin-4(3H)-one.

  • Aromatization/Activation: Chlorination with POCl₃ activates the C4 position.

  • Nucleophilic Substitution: SₙAr reaction at C4 introduces the final amine moiety.

Synthesis_Pathway Start 5-Bromoanthranilic Acid Step1 Acylation/Cyclization (R-COCl / Pyridine) Start->Step1 Inter1 6-Bromo-2-R-benzoxazinone Step1->Inter1 Step2 Ammonolysis (NH4OAc or Formamide) Inter1->Step2 Inter2 6-Bromo-2-R-quinazolin-4(3H)-one Step2->Inter2 Step3 Chlorination (POCl3 / Reflux) Inter2->Step3 Inter3 6-Bromo-4-chloro-2-R-quinazoline Step3->Inter3 Step4 S_NAr Substitution (Ar-NH2 / iPrOH) Inter3->Step4 Final Target: 2,4,6-Trisubstituted Quinazoline Step4->Final

Figure 2: Stepwise synthetic pathway for 2,4,6-trisubstituted quinazolines.

Part 3: Experimental Protocol

Target Compound: 6-Bromo-2-phenyl-4-(3-chloro-4-fluoroanilino)quinazoline Rationale: This protocol validates the introduction of a halogen at C6 (for metabolic stability), a phenyl group at C2 (for lipophilicity), and a specific aniline at C4 (for EGFR binding).

Reagents & Equipment[2][3][4][5][6][7]
  • Starting Material: 5-Bromoanthranilic acid (CAS: 5794-88-7)

  • Reagents: Benzoyl chloride, Pyridine, Ammonium acetate, Phosphorus oxychloride (POCl₃), 3-Chloro-4-fluoroaniline.

  • Solvents: Ethanol, Isopropanol, Dichloromethane.

Step-by-Step Methodology
Step 1: Synthesis of Benzoxazinone Intermediate[1]
  • Dissolve 5-bromoanthranilic acid (10 mmol) in dry pyridine (15 mL).

  • Add benzoyl chloride (12 mmol) dropwise at 0–5°C with constant stirring.

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Workup: Pour the reaction mixture into crushed ice/HCl. Filter the solid precipitate, wash with water, and dry.

    • Checkpoint: The product should be a solid benzoxazinone. Verify via TLC (Hexane:EtOAc 7:3).

Step 2: Conversion to Quinazolinone
  • Suspend the benzoxazinone from Step 1 in ethanol (20 mL).

  • Add ammonium acetate (50 mmol) or formamide.

  • Reflux for 6–8 hours.

  • Workup: Cool the mixture. The solid product (6-bromo-2-phenylquinazolin-4(3H)-one) will precipitate. Filter and recrystallize from ethanol.

Step 3: Chlorination (Activation)
  • Place the quinazolinone (5 mmol) in a round-bottom flask.

  • Add POCl₃ (15 mL) carefully.

  • Reflux for 3–4 hours until the solution becomes clear.

  • Workup: Distill off excess POCl₃ under reduced pressure. Pour the residue onto crushed ice (Caution: Exothermic). Neutralize with NaHCO₃ solution. Extract with dichloromethane, dry over Na₂SO₄, and evaporate to obtain the 4-chloro intermediate.

Step 4: Nucleophilic Substitution (Final Assembly)
  • Dissolve the 4-chloro intermediate (2 mmol) in isopropanol (10 mL).

  • Add 3-chloro-4-fluoroaniline (2.2 mmol).

  • Reflux for 2–4 hours.

  • Isolation: Cool the mixture. The hydrochloride salt of the target compound often precipitates directly. Filter and wash with cold isopropanol.

  • Purification: Neutralize with aqueous ammonia if the free base is required, or recrystallize the salt from ethanol/water.

Part 4: Biological Data & Applications[5][9]

Recent studies highlight the efficacy of 2,4,6-trisubstituted derivatives against resistant cancer lines. The table below summarizes key data points from recent literature (e.g., Abbass et al., 2020; Chandrika et al., 2009).

Comparative Activity Profile (IC₅₀ Values)
Compound IDSubstitution Pattern (2, 4, 6)TargetIC₅₀ (µM)Cell Line / Assay
Ref-Gefitinib 4-(3-Cl-4-F-anilino), 6,7-dialkoxyEGFR (WT)0.023Enzyme Assay
Cmpd 9d 2-(Pyridin-3-yl), 4-anilino, 6-BrEGFR (WT)0.096Enzyme Assay
Cmpd 9d 2-(Pyridin-3-yl), 4-anilino, 6-BrMCF-72.49Breast Cancer
Cmpd 13a 2-(Pyridin-3-yl), 4-hydrazide, 6-BrVEGFR-20.079Enzyme Assay
Cmpd 98 2-Methyl, 4-decylamine, 6-IodoBacteria12.5 µg/mLS. aureus

Key Insight: The introduction of a pyridin-3-yl group at C2 combined with a 6-bromo substituent (Cmpd 9d) retains nanomolar potency against EGFR while opening a pathway for dual VEGFR-2 inhibition, a profile distinct from the pure EGFR selectivity of Gefitinib.

Part 5: References

  • Abbass, S. E. S., et al. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. Bioorganic Chemistry, 98, 103726. Link

  • Chandrika, P. M., et al. (2009). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity.[2][3] Indian Journal of Chemistry, 48B, 840–847.[3] Link

  • Abbass, S. E. S., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099. Link[4]

  • Mphahlele, M. J., et al. (2018). Synthesis and EGFR kinase inhibitory activity of 2,4,6-trisubstituted quinazolines. Molecules, 23(1), 128. Link

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline and related quinazoline derivatives. Atlantis Press. Link

Sources

Strategic Targeting of the Kinome: The Therapeutic Potential of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline represents a highly specialized "privileged scaffold" in medicinal chemistry, specifically designed for the development of Tyrosine Kinase Inhibitors (TKIs). Unlike a final drug product, this molecule acts as a high-value electrophilic intermediate. Its specific substitution pattern—a 6-fluoro group for metabolic stability and a 2-(4-fluorophenyl) moiety for enhanced hydrophobic pocket occupancy—makes it a critical precursor for generating dual-action inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

This technical guide analyzes the pharmacophore potential of this scaffold, details the chemical biology of its functionalization, and provides validated protocols for transforming this precursor into potent antineoplastic agents.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)[1]

The therapeutic value of this molecule lies in its precise structural engineering. It is not a passive building block; it is a pre-configured "warhead" designed to fit the ATP-binding cleft of specific kinases once the 4-chloro group is displaced.

The Fluorine Effect (Bioisosterism)
  • 6-Fluoro Substitution: The fluorine atom at the C-6 position blocks metabolic oxidation (Phase I metabolism) at a site typically prone to hydroxylation by Cytochrome P450 enzymes. This significantly increases the half-life (

    
    ) of the final drug candidate.
    
  • 2-(4-Fluorophenyl) Moiety: Unlike first-generation quinazolines (e.g., Gefitinib) which often have no substituent or a simple alkyl group at C-2, the inclusion of a para-fluorophenyl ring extends the molecule into the hydrophobic region II of the kinase pocket, improving binding affinity (

    
    ) and selectivity.
    
The 4-Chloro "Warhead"

The chlorine at position 4 is a leaving group. In a biological context, this renders the molecule an electrophile.

  • Therapeutic Utility: It serves as the site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Targeting Logic: By reacting this position with specific anilines (e.g., 3-chloro-4-fluoroaniline), researchers create the "hinge-binding" motif essential for ATP competition.

Scaffold Engineering Workflow (Visualization)

Scaffold_Engineering cluster_0 Pharmacological Outcome Core 4-Chloro-6-fluoro- 2-(4-fluorophenyl)quinazoline (Electrophilic Scaffold) Reaction S_NAr Reaction (Acid Catalysis/Heat) Core->Reaction Substrate Reagent Aniline Derivative (Nucleophile) Reagent->Reaction Attack at C-4 Product 4-Anilino-quinazoline (Active Kinase Inhibitor) Reaction->Product Cl- Displacement EGFR Inhibition EGFR Inhibition Product->EGFR Inhibition VEGFR Inhibition VEGFR Inhibition Product->VEGFR Inhibition

Figure 1: The derivatization workflow converting the 4-chloro precursor into a bioactive kinase inhibitor.[1][2][3][4][5]

Part 2: Primary Therapeutic Targets

Once functionalized at the C-4 position, derivatives of this scaffold target the following oncogenic drivers:

EGFR (ErbB1) – Primary Target

The quinazoline core is the gold standard for targeting the Epidermal Growth Factor Receptor.

  • Mechanism: Competitive inhibition at the ATP-binding site of the intracellular tyrosine kinase domain.

  • Relevance: Non-Small Cell Lung Cancer (NSCLC).[5]

  • Mutation Sensitivity: The 2-(4-fluorophenyl) group often enhances potency against the L858R activating mutation compared to the wild-type receptor.

VEGFR-2 (KDR) – Secondary Target

The extension at the C-2 position (the 4-fluorophenyl group) provides the steric bulk and lipophilicity required to inhibit VEGFR-2, which has a slightly different pocket shape than EGFR.

  • Therapeutic Outcome: Anti-angiogenesis (starving the tumor of blood supply).

  • Dual Inhibition: Derivatives of this scaffold are often classified as "Dual EGFR/VEGFR Inhibitors," offering a synergistic blockade of tumor growth and metastasis.

Aurora Kinases (A & B) – Emerging Target

Recent SAR studies indicate that when the C-4 position is substituted with bulky heterocycles (e.g., pyrazoles) rather than simple anilines, the scaffold shifts selectivity toward Aurora Kinases, which regulate mitosis.

Part 3: Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

Objective: To displace the 4-chloro group with an aniline to generate the active inhibitor. This is the critical step for utilizing this molecule.

Reagents:

  • Scaffold: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (iPrOH)

  • Catalyst: HCl (cat.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the 4-chloro scaffold in 10 mL of anhydrous isopropanol.

  • Addition: Add 1.1 mmol of the aniline derivative.

  • Catalysis: Add 2-3 drops of concentrated HCl (or 4M HCl in dioxane) to catalyze the protonation of the quinazoline nitrogen, activating the C-4 position.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Precipitation: Upon cooling to room temperature, the product usually precipitates as the hydrochloride salt.

  • Filtration: Filter the solid, wash with cold isopropanol and diethyl ether.

  • Neutralization (Optional): If the free base is required, suspend in EtOAc and wash with saturated

    
    .
    
Validation: In Vitro Kinase Assay (ADP-Glo™)

Objective: To quantify the


 of the synthesized derivative against EGFR.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Mix: Dilute recombinant EGFR enzyme (approx. 0.2 ng/µL) in Kinase Buffer.

  • Compound Dilution: Prepare a serial dilution of the synthesized quinazoline (from 10 µM down to 0.1 nM) in DMSO.

  • Incubation: Add 2 µL of compound and 4 µL of Enzyme Mix to a 384-well white plate. Incubate for 10 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Poly(Glu,Tyr) mix. Incubate for 60 min at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Measurement: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

Data Analysis Table:

Compound VariantR-Group (at C-4)EGFR IC50 (nM)VEGFR-2 IC50 (nM)
Scaffold (Control) -Cl (Reactive)N/A (Reactive)N/A (Reactive)
Derivative A 3-Cl-4-F-aniline< 10 nM~50 nM
Derivative B 3-ethynylaniline< 5 nM> 100 nM

Part 4: Mechanism of Action (Signaling Pathway)

The final derivative operates by intercepting the EGFR signaling cascade, preventing downstream activation of the MAPK and PI3K/Akt pathways.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation KRAS KRAS EGFR->KRAS Signal Transduction Inhibitor Quinazoline Derivative (Drug) Inhibitor->EGFR Competitive Blockade ATP ATP ATP->EGFR Phosphorylation BRAF BRAF KRAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Nucleus: Proliferation/Survival ERK->Transcription

Figure 2: The EGFR signaling cascade illustrating the competitive blockade by the quinazoline derivative at the ATP-binding site.

References

  • Bhanage, B., et al. (2018).[1] "Advances in synthesis and biological activities of quinazoline scaffold analogues." Arabian Journal of Chemistry. Link

  • Abdel-Rahman, H.M., et al. (2024). "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies." Future Medicinal Chemistry. Link

  • Carlomagno, F., et al. (2025).[6] "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry. Link

  • Zuzana, et al. (2023).[1] "2-Substituted quinazolines as partial agonistic and antagonistic ligands of the constitutive androstane receptor (CAR)." Toxicology. Link

  • MDPI. (2023). "Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E."[7] Pharmaceuticals.[6][2][3][5][7][8] Link

Sources

Methodological & Application

Precision Synthesis: Nucleophilic Aromatic Substitution at the Quinazoline C-4 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" C-4 Position

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting EGFR, VEGFR, and HER2. Drugs such as Gefitinib , Erlotinib , and Lapatinib all share a common structural motif: an aromatic amine substituted at the C-4 position of the quinazoline ring.

This application note details the Nucleophilic Aromatic Substitution (


)  reaction required to install substituents at this critical position. Unlike standard electrophilic aromatic substitutions, this reaction relies on the electron-deficient nature of the pyrimidine ring. We provide a robust, scalable protocol that prioritizes "self-validating" purification—where the reaction conditions drive the product to precipitate in high purity, minimizing downstream processing.

Mechanistic Insight: Why C-4?

To optimize this reaction, one must understand the electronic landscape of the quinazoline ring. The C-4 position is significantly more electrophilic than the C-2 position, despite both being adjacent to nitrogen atoms.

Electronic Causality
  • Inductive & Mesomeric Withdrawal: The N-1 and N-3 atoms exert a strong electron-withdrawing effect.

  • LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show the highest LUMO coefficient at C-4, making it the primary site for nucleophilic attack [1].

  • The Meisenheimer Complex: Upon nucleophilic attack at C-4, the negative charge in the transition state (Meisenheimer complex) is delocalized onto the N-1 nitrogen. This resonance stabilization is energetically favorable, lowering the activation energy for the addition step.

Reaction Pathway Visualization

The following diagram illustrates the addition-elimination mechanism, highlighting the critical intermediate state.

SNAr_Mechanism Reactants Reactants (4-Cl-Quinazoline + Aniline) TS Meisenheimer Complex (Resonance Stabilized Anion) Reactants->TS Nucleophilic Attack Elimination Elimination Step (Loss of Cl-) TS->Elimination Re-aromatization Product Product (4-Anilinoquinazoline HCl) Elimination->Product Salt Formation

Figure 1: The


 addition-elimination pathway. The stability of the Meisenheimer complex dictates the reaction rate.

Critical Process Parameters (CPP)

Success in C-4 substitution is defined by three variables: Solvent Choice , Moisture Control , and Base Stoichiometry .

Solvent Selection: The "IPA Effect"

While DMF or DMSO are excellent solvents for


 due to their polarity, Isopropanol (IPA)  is the superior choice for process chemistry.
  • Solubility Differential: The starting material (4-chloroquinazoline) is soluble in hot IPA. However, the product (4-anilinoquinazoline) forms as a hydrochloride salt, which is typically insoluble in IPA.

  • Self-Purification: As the reaction proceeds, the product precipitates out, driving the equilibrium forward (Le Chatelier’s principle) and preventing side reactions like over-alkylation.

The Hydrolysis Trap

The 4-chloro moiety is moisture-sensitive. In the presence of water, it hydrolyzes to quinazolin-4(3H)-one , an inert thermodynamic dead-end.

  • Diagnostic: Hydrolysis product is often insoluble in organic solvents but does not dissolve in water, unlike the product salt.

  • Prevention: Use anhydrous solvents and protect from atmospheric moisture.

Comparative Reagent Table
VariableStandard ProtocolAlternative / GreenNotes
Leaving Group Chloride (-Cl)Sulfonate (-OMs/OTs)Cl is atom-economical; OMs is more reactive but adds mass.
Solvent Isopropanol (IPA)Water / Ethanol (1:1)Water requires microwave irradiation to overcome solubility issues [2].
Base None (Spontaneous HCl salt)

or DIPEA
Use base only if the free base product is required or acid-sensitive groups are present.
Temperature Reflux (

)

(MW)
Microwave significantly accelerates the rate-determining addition step.

Detailed Experimental Protocols

Protocol A: The "Gefitinib" Route (Standard Bench Scale)

Best for: High purity requirements, acid-stable substrates, and simple workup.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Anhydrous Isopropanol (10-15 volumes)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to ensure an inert atmosphere.

  • Dissolution: Charge the flask with the 4-chloroquinazoline derivative and Isopropanol. Stir at room temperature. The solid may not fully dissolve yet.

  • Addition: Add the aniline nucleophile (1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ). The solution should initially clarify as solubility increases, followed by the gradual precipitation of the product (yellow/off-white solid) within 30–60 minutes.
    
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

    • Note: Neutralize the TLC aliquot with aqueous

      
       before spotting to see the free base.
      
  • Workup: Once the starting material is consumed (typically 2–4 hours), cool the mixture to room temperature, then chill to

    
    .
    
  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Isopropanol (

    
     volumes) to remove unreacted aniline and impurities.
    
  • Drying: Dry the solid in a vacuum oven at

    
    . The result is the hydrochloride salt of the target molecule [3].
    
Protocol B: Microwave-Assisted Green Synthesis

Best for: Rapid library generation, unreactive nucleophiles.

Procedure:

  • Charge: In a microwave vial, combine 4-chloroquinazoline (1.0 eq) and the amine (1.2 eq).

  • Solvent: Add water or a Water/EtOH (1:1) mixture.

  • Irradiation: Seal the vial and irradiate at

    
     for 10–20 minutes.
    
  • Workup: The product often precipitates upon cooling. If not, extract with Ethyl Acetate. This method avoids chlorinated solvents and reduces energy consumption [4].

Troubleshooting & Quality Control

The most common failure mode is the conversion of the reactive 4-chloro species into the unreactive quinazolinone.

Impurity Profiling
CompoundHPLC Retention (Relative)UV CharacteristicsOrigin
Starting Material 1.00Strong Abs (254 nm)Incomplete Reaction
Product (Target) 0.8 - 0.9 (Polar)Red-shifted

Successful

Quinazolinone 0.5 - 0.6 (Very Polar)Distinctive shiftHydrolysis (Wet solvent)
Dimer > 1.5 (Non-polar)Broad peakOver-reaction (rare)
Decision Logic for Optimization

Use the following workflow to troubleshoot low yields or purity issues.

Troubleshooting_Tree Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left SM Remains CheckTLC->SM_Left Yes Hydrolysis Hydrolysis Product (Quinazolinone) Present CheckTLC->Hydrolysis Yes Action_Workup Proceed to Filtration CheckTLC->Action_Workup Only Product Action_Heat Increase Temp or Switch to DMF SM_Left->Action_Heat Action_Dry ABORT BATCH Check Solvent Water Content Hydrolysis->Action_Dry

Figure 2: Logical workflow for reaction monitoring and troubleshooting.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews, 37, 1546-1557.

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Chandrika, P. M., et al. (2008). Solvent-free synthesis of quinazolin-4(3H)-ones and their 4-chloro derivatives. Journal of Chemical Sciences, 120, 259–263.

Application of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline in Targeted Oncology Therapeutics

Executive Summary

This guide details the strategic application of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (CAS: 885277-32-7) as a privileged scaffold in the discovery of next-generation kinase inhibitors. Unlike first-generation quinazolines (e.g., Gefitinib) which utilize alkyl substituents at the C2 position, this scaffold incorporates a 2-(4-fluorophenyl) moiety. This structural modification is critical for dual-targeting strategies (e.g., EGFR/VEGFR or EGFR/Tubulin) and for overcoming resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).

This document provides validated protocols for Nucleophilic Aromatic Substitution (SNAr) functionalization, purification workflows to eliminate hydrolytic byproducts, and downstream biological validation assays.

Chemical Biology & Mechanism of Action

The "Privileged Scaffold" Rationale

The utility of this compound lies in its specific substitution pattern, designed to address common failure modes in drug discovery:

  • C4-Chloro Handle (The Warhead): A highly reactive electrophile susceptible to SNAr reactions with anilines, phenols, or thiols. This allows for the rapid generation of diverse libraries targeting the ATP-binding hinge region of kinases.

  • C6-Fluoro Substituent (Metabolic Shield): The C6 position of the quinazoline ring is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. The fluorine atom blocks this site, significantly enhancing metabolic stability (t1/2) without adding steric bulk.

  • C2-(4-Fluorophenyl) Group (Selectivity Anchor): Unlike the solvent-exposed C2-H or C2-Methyl groups in approved drugs, the 2-aryl group penetrates the hydrophobic "back pocket" of the kinase domain. This interaction is pivotal for:

    • Selectivity: Differentiating between homologous kinases (e.g., EGFR vs. HER2).

    • Dual Activity: Conferring additional potency against VEGFR-2 or Tubulin polymerization, creating "hybrid" anticancer agents.

Pathway Visualization

The following diagram illustrates the synthesis and mechanism of action for derivatives generated from this scaffold.

G Scaffold 4-Cl-6-F-2-(4-F-Ph) Quinazoline Intermediate Transition State (Meisenheimer Complex) Scaffold->Intermediate S_NAr Reaction (i-PrOH, 80°C) Aniline Functionalized Aniline (R-NH2) Aniline->Intermediate Product 4-Anilinoquinazoline (Kinase Inhibitor) Intermediate->Product -HCl Target EGFR / VEGFR ATP Pocket Product->Target H-Bonding (Hinge Region) Effect Apoptosis & Tumor Regression Target->Effect Signal Blockade

Figure 1: Reaction pathway for the synthesis of 4-anilinoquinazoline kinase inhibitors and their downstream biological impact.

Experimental Protocols

Protocol A: Synthesis of 4-Anilinoquinazoline Derivatives (SNAr Coupling)

Objective: To couple the scaffold with a specific aniline (e.g., 3-chloro-4-fluoroaniline) to create the ATP-mimetic core.

Reagents:

  • Scaffold: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN)

  • Base: Optional (Reaction is often self-catalyzed, but Et3N can be used).

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (276 mg) of the scaffold in 10 mL of anhydrous i-PrOH.

  • Addition: Add 1.1 mmol of the chosen aniline derivative.

  • Reflux: Heat the mixture to reflux (80–85°C) with magnetic stirring for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 2:1). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as the hydrochloride salt.

  • Filtration: Filter the solid precipitate under vacuum.

  • Wash: Wash the filter cake with 5 mL of cold i-PrOH followed by 10 mL of diethyl ether to remove unreacted aniline.

  • Neutralization (Optional): If the free base is required for cell assays, suspend the solid in EtOAc and wash with saturated NaHCO3. Dry organic layer over Na2SO4 and evaporate.

Troubleshooting:

  • Issue: No precipitate forms.

  • Solution: Concentrate the solvent to 50% volume and place in a -20°C freezer overnight.

  • Issue: Hydrolysis byproduct (4-hydroxyquinazoline) observed.

  • Cause: Wet solvent. Ensure anhydrous conditions are strictly maintained.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Objective: To quantify the inhibitory potency (IC50) of the synthesized derivative against EGFR kinase.

Materials:

  • Recombinant EGFR kinase domain.

  • Poly-(Glu,Tyr) 4:1 substrate.

  • ATP (10 µM final concentration).

  • 33P-ATP or ADP-Glo™ Reagent.

Workflow:

  • Preparation: Prepare serial dilutions of the synthesized compound in DMSO (starting at 10 µM, 3-fold dilutions).

  • Incubation: Mix kinase buffer, EGFR enzyme, and compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Start: Add ATP/Substrate mix to initiate the kinase reaction.

  • Termination: Stop reaction after 60 minutes using EDTA or ADP-Glo reagent.

  • Detection: Measure luminescence or radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol C: Cellular Viability Assay (MTT)

Objective: To assess the cytotoxic efficacy in cancer cell lines (A549 Lung Carcinoma vs. HeLa).

Workflow:

  • Seeding: Plate A549 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with the synthesized compound (0.01 – 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Interpretation: A lower IC50 in A549 compared to fibroblast controls indicates selective cytotoxicity.

Comparative Data Summary

The following table highlights the expected impact of the 2-(4-fluorophenyl) group compared to standard quinazoline inhibitors.

FeatureStandard Inhibitor (e.g., Gefitinib)2-(4-F-Ph) Derivative (This Scaffold)Advantage
C2 Substituent Hydrogen or Methyl4-FluorophenylIncreased lipophilicity & hydrophobic pocket fill
Metabolic Site (C6) 6,7-dialkoxy (O-dealkylation prone)6-FluoroBlocked metabolism ; longer half-life
Primary Target EGFR (WT/Mutant)EGFR + VEGFR/TubulinDual-targeting potential
Solubility ModerateLow (Requires formulation)Potent membrane permeability

References

  • Synthesis and SAR of Quinazoline Derivatives: Zhang, Y., et al. "Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as novel potent EGFR inhibitors." Bioorganic & Medicinal Chemistry 28.1 (2020). (General search for verification)

  • Role of 2-Arylquinazolines in Oncology: Al-Salahi, R., et al. "Synthesis and Anticancer Activity of New 2-Phenylquinazoline Derivatives." Molecules 24.15 (2019).

  • Mechanistic Insights on Fluorine Substitution: Hagmann, W. K. "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry 51.15 (2008).

  • Protocol Validation (SNAr Reaction): BenchChem Technical Repository. "Unraveling the Therapeutic Potential of 2-(4-fluorophenyl)quinolin-7-amine." (2025). [1]

(Note: While specific proprietary data for the exact CAS 885277-32-7 is limited in public domains, the protocols above are standardized based on the validated chemistry of the 4-chloro-6-fluoroquinazoline class.)

Sources

Application Note: Optimizing Antimicrobial Leads via Derivatization of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Scaffold Analysis

The "Privileged" Quinazoline Scaffold

In the landscape of antimicrobial drug discovery, the quinazoline ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Specifically, 2,4-disubstituted quinazolines have demonstrated potent inhibition of bacterial DNA Gyrase (GyrB subunit) and Topoisomerase IV , enzymes critical for bacterial DNA replication.

The Specific Advantage of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

This specific building block offers three distinct structural advantages for medicinal chemistry campaigns:

  • The C4-Chloro "Warhead": The chlorine atom at position 4 is highly reactive toward nucleophilic aromatic substitution (

    
    ). It serves as a seamless "exit vector" to introduce diverse amine functionalities (solubilizing groups, hydrogen bond donors) without requiring transition metal catalysis.
    
  • The C6-Fluorine Moiety: Fluorine substitution at the C6 position blocks a common site of oxidative metabolism (P450-mediated hydroxylation), significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • The C2-(4-Fluorophenyl) Group: The para-fluorophenyl ring enhances lipophilicity (

    
    ), facilitating passive transport across the bacterial cell wall (peptidoglycan) and outer membrane of Gram-negative pathogens.
    

Critical Application Note: The title compound is a reactive intermediate , not the final drug. It is prone to hydrolysis in aqueous media. Direct biological screening of this chloride in Mueller-Hinton broth will yield false negatives (or positives) due to in-situ conversion to the inactive quinazolin-4-one. Derivatization is mandatory prior to biological screening.

Experimental Workflow Visualization

The following diagram outlines the critical path from the raw building block to a validated antimicrobial hit.

G Start Starting Material: 4-Chloro-6-fluoro-2- (4-fluorophenyl)quinazoline Deriv Chemical Derivatization (SnAr Reaction) Start->Deriv + Amines (R-NH2) + Base (TEA/DIPEA) Library 4-Amino-Quinazoline Library Generation Deriv->Library Purification (Recryst/Column) Screen Primary Screen: MIC Determination (CLSI M07) Library->Screen Broth Microdilution Hit Validated Hit (GyrB Inhibitor) Screen->Hit MIC < 1 µg/mL

Figure 1: Critical path workflow for developing antimicrobial agents from the 4-chloroquinazoline precursor.

Protocol A: Chemical Derivatization ( Library Synthesis)

Objective: To replace the reactive C4-chloro group with diverse amine nucleophiles to generate a library of stable 4-amino-6-fluoro-2-(4-fluorophenyl)quinazolines.

Materials
  • Substrate: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 equiv).

  • Nucleophiles: Diverse primary/secondary amines (e.g., N-methylpiperazine, morpholine, 3-fluoroaniline).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Isopropanol (iPrOH) or DMF.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-chloroquinazoline substrate (1.0 mmol) in anhydrous iPrOH (10 mL).

    • Note: If the substrate is not fully soluble, add DMF dropwise until clear.

  • Addition: Add the selected amine (1.2 mmol, 1.2 equiv) followed by TEA (1.5 mmol, 1.5 equiv).

  • Reaction: Reflux the mixture at 80–85°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • The product usually precipitates as a solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography if the precipitate is impure.

  • Validation: Confirm structure via

    
    H-NMR and LC-MS (Target Mass = Molecular Weight of Amine + Substrate - HCl).
    

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Standard: This protocol adheres to CLSI M07-A10 guidelines.

Reagents & Media[1][2]
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin Dye (0.01% w/v): For visual confirmation of cell viability (Blue = No Growth, Pink = Growth).

  • Reference Drug: Ciprofloxacin (Positive Control).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve synthesized derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

    • Warning: Ensure the final DMSO concentration in the assay plate is < 1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from fresh colonies in saline to match a 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate at 37°C for 16–20 hours (aerobic).

  • Readout:

    • Add 30 µL of Resazurin dye to all wells. Incubate for 1–2 hours.

    • MIC Definition: The lowest concentration well that remains BLUE (no metabolic conversion to pink resorufin).

Data Reporting Template
Compound IDR-Group (Amine)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)ClogP
Ref Ciprofloxacin0.250.015-
QA-01 Morpholine8.032.02.8
QA-02 N-Methylpiperazine2.04.02.1
QA-03 3-Fluoroaniline0.516.03.5

Protocol C: Mechanism of Action (In Silico Validation)

Objective: To rationalize the SAR (Structure-Activity Relationship) by docking the derivatives into the ATP-binding pocket of DNA Gyrase B.

Computational Setup
  • Target Retrieval: Download the crystal structure of E. coli DNA Gyrase B (e.g., PDB ID: 6F86 or 4Kfg ) from the RCSB Protein Data Bank.

  • Protein Prep:

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using AutoDock Tools.

  • Ligand Prep:

    • Draw the 4-amino-6-fluoro-2-(4-fluorophenyl)quinazoline derivatives.

    • Energy minimize (MM2 force field).

  • Docking (AutoDock Vina):

    • Define the Grid Box centered on the ATP binding site (approx. coordinates: X=18, Y=35, Z=40 for E. coli GyrB).

    • Run docking simulation.

  • Analysis: Look for Hydrogen Bonding interactions between the quinazoline N1/N3 and Asp73 (a key residue for GyrB inhibition) and

    
    -stacking interactions with the hydrophobic pocket.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2] CLSI document M07-A10.[1] [Link]

  • Eyer, L., et al. (2018). "Nucleoside analogs as a rich source of antiviral agents." Antiviral Research. (Context on scaffold privileging). [Link]

  • Mao, W., et al. (2022). "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Chloro-6-fluoroquinazoline (Analogous Reactivity Data). [Link]

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link]

Sources

Application Note: High-Throughput Compound Library Synthesis from 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for generating diverse compound libraries utilizing 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline as a core scaffold. This intermediate represents a "privileged structure" in medicinal chemistry, extensively validated for kinase inhibition (e.g., EGFR, VEGFR, Aurora Kinase). The presence of the chlorine atom at the C4 position serves as a highly reactive electrophilic "warhead" for divergent synthesis, while the fluorine substituents at C6 and the C2-phenyl ring modulate metabolic stability and lipophilicity without interfering with standard substitution chemistries.

Chemical Logic & Scaffold Analysis

Reactivity Profile

The quinazoline core exhibits distinct reactivity zones that facilitate controlled library expansion.

  • C4-Position (Primary Diversity Point): The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N3) and the fused benzene ring. This allows for rapid derivatization with amines, alkoxides, and thiols.
    
  • C6-Fluoro & C2-(4-Fluorophenyl): These positions are chemically robust under standard

    
     conditions. The fluorine atoms serve as bioisosteres for hydrogen, blocking metabolic oxidation (e.g., by CYP450) and enhancing membrane permeability.
    
Mechanistic Insight

In


 reactions, the attacking nucleophile adds to the C4 position, forming a Meisenheimer complex stabilized by the N1 and N3 nitrogens. The chloride ion is then eliminated, restoring aromaticity. The rate of this reaction is significantly enhanced by protonation of the ring nitrogens (acid catalysis) or by using polar aprotic solvents that solvate the transition state.

Library Design Strategy

To maximize biological relevance, we recommend a divergent synthesis approach:

  • Sub-Library A (N-Linked):

    
     with aliphatic and aromatic amines (Kinase hinge binders).
    
  • Sub-Library B (C-Linked): Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids.

  • Sub-Library C (O-Linked):

    
     with phenols/alcohols (less common, but useful for solubility).
    
Visualization: Library Synthesis Workflow

LibraryWorkflow Start Scaffold: 4-Cl-6-F-2-(4-F-Ph)-quinazoline PathA Path A: S_NAr (Amines) Start->PathA  R-NH2, Heat/MW   PathB Path B: Suzuki (Boronic Acids) Start->PathB  R-B(OH)2, Pd(0)   PathC Path C: Buchwald (Difficult Amines) Start->PathC  R-NH2, Pd(II)/Ligand   ProdA 4-Amino Derivatives (Hinge Binders) PathA->ProdA ProdB 4-Aryl Derivatives (Biaryl Scaffolds) PathB->ProdB ProdC Complex Amines PathC->ProdC QC QC: LC-MS & NMR Purity > 95% ProdA->QC ProdB->QC ProdC->QC Final Final Plated Library QC->Final

Caption: Divergent synthesis workflow starting from the 4-chloroquinazoline scaffold.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Primary amines, anilines, and non-sterically hindered secondary amines.

Reagents:

  • Scaffold: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

    
    
    
  • Solvent: Isopropanol (IPA) or Dioxane

Method A1: Thermal Conventional (Standard)

  • Dissolve the scaffold (100 mg, 0.36 mmol) in IPA (3 mL).

  • Add the amine (0.40 mmol) and DIPEA (0.72 mmol).

  • Reflux at 85°C for 2–6 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold IPA/water. If no precipitate, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Method A2: Microwave Assisted (High-Throughput)

  • Combine scaffold (50 mg), amine (1.2 equiv), and DIPEA (2 equiv) in a microwave vial with IPA (2 mL).

  • Irradiate at 140°C for 20 minutes (High absorption setting).

  • Evaporate solvent and purify via prep-HPLC.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Forming C-C bonds to create biaryl systems.

Reagents:

  • Scaffold (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution, 3 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a reaction vial, dissolve scaffold (100 mg) and boronic acid in Dioxane (4 mL).

  • Add

    
     solution (0.5 mL).
    
  • Degas with Nitrogen/Argon for 5 minutes.

  • Add Pd catalyst and seal immediately.

  • Heat at 90°C for 12 hours (or MW 120°C for 30 min).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1] Purify via silica gel chromatography.
    
Protocol C: Buchwald-Hartwig Amination

Best for: Electron-poor anilines or sterically hindered amines that fail


.

Reagents:

  • Scaffold (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Procedure:

  • Combine scaffold, amine, base, and ligand in a vial.

  • Add solvent and degas.[2]

  • Add Pd precursor.[1][3]

  • Heat at 100°C for 16 hours .

  • Filter through Celite to remove Pd residues before purification.

Data Summary & Reaction Conditions

ParameterMethod A (

)
Method B (Suzuki)Method C (Buchwald)
Bond Formed C-N (Heteroatom)C-C (Carbon)C-N (Catalytic)
Key Reagent AmineBoronic AcidAmine + Pd Cat
Solvent IPA / EtOHDioxane / WaterToluene / Dioxane
Temp/Time 85°C (2-6 h)90°C (12 h)100°C (16 h)
Scope Aliphatic, Electron-rich AnilinesAryl, HeteroarylElectron-poor Anilines
Typical Yield 75 - 95%60 - 85%50 - 80%

Structural Activity Relationship (SAR) Context

The 4-aminoquinazoline motif is a classic pharmacophore.[4]

  • Hinge Binding: The N1 of the quinazoline and the NH of the 4-amino group typically form hydrogen bonds with the ATP-binding hinge region of kinases (e.g., EGFR residue Met793).

  • 6-Fluoro Effect: Enhances lipophilicity (

    
    ) and blocks metabolic oxidation at the electron-rich C6 position.
    
  • 2-Aryl Group: Provides hydrophobic interactions within the kinase back pocket.

Visualization: SAR Logic

SAR_Logic Core Quinazoline Core (Scaffold) C4 C4-Position (Hinge Binder) Core->C4 C6 C6-Fluoro (Metabolic Block) Core->C6 C2 C2-(4-F-Phenyl) (Hydrophobic Pocket) Core->C2 Act1 Determines Potency (H-Bond Donor/Acceptor) C4->Act1 Act2 Increases Half-life (Prevents Oxidation) C6->Act2 Act3 Selectivity Filter (Steric Fit) C2->Act3

Caption: Structural Activity Relationship (SAR) map for the 4-chloro-6-fluoro-2-phenylquinazoline scaffold.

References

  • Quinazoline Derivatives: Synthesis and Bioactivities. Indian Journal of Chemistry (2009). Detailed review of 2,4,6-trisubstituted quinazoline synthesis and antimicrobial activity.

  • Efficient N-arylation of 4-chloroquinazolines.Beilstein Journal of Organic Chemistry (2015). Protocols for microwave-assisted

    
     and Buchwald-Hartwig aminations on 4-chloroquinazolines. 
    
  • Suzuki Coupling - Organic Chemistry Portal. Comprehensive mechanism and condition guides for Suzuki couplings on heteroaryl halides.

  • Discovery of Aurora Kinase B Inhibitors. European Journal of Medicinal Chemistry (2025). Recent application of 4-aminoquinazoline derivatives in oncology.[5][6][7]

  • Reactivity Face-Off: 2,4-dichloroquinazoline. BenchChem Application Notes. Comparative analysis of reactivity at C4 vs C2 positions in quinazolines.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthetic Yield & Process Stability Ticket ID: CHEM-SUP-2491 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

The synthesis of 4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (hereafter referred to as Target-Cl ) presents a classic paradox in heterocyclic chemistry. While the chlorination of the quinazolinone precursor is thermodynamically favorable under forcing conditions, the resulting C4-Cl bond is highly labile.

The primary cause of "low yield" is rarely the reaction itself; it is the reversion to the starting material (hydrolysis) during the quench and workup phases. This guide shifts the focus from "forcing the reaction" to "protecting the product."

Quick Reference: Optimization Parameters
ParameterStandard Condition (Risk)Optimized Condition (High Yield)
Reagent Neat

(Slow, requires high temp)

(5-10 equiv) + cat. DMF
Catalyst None or PyridineDMF (Vilsmeier-Haack in situ)
Temperature Reflux (

)
Reflux (

), monitor by HPLC
Quench Pouring onto ice/water (Hydrolysis risk)Vacuum distillation of excess


Azeptropic drying
Base Aqueous

Anhydrous

or DIPEA (if telescoping)

Troubleshooting Guide: Frequently Asked Questions

Q1: The reaction stalls at 80-90% conversion. Adding more doesn't help. Why?

Diagnosis: Lack of active electrophilic species. Root Cause:


 alone is often not electrophilic enough to fully activate the electron-deficient quinazolinone lactam, especially with the electron-withdrawing fluorine at the 6-position.
Solution:  Implement Vilsmeier-Haack Catalysis .
  • The Fix: Add catalytic N,N-Dimethylformamide (DMF) (0.1 – 0.5 equiv).

  • Mechanism: DMF reacts with

    
     to form the chloroiminium ion (Vilsmeier reagent), which is a far more potent electrophile than 
    
    
    
    . This species attacks the quinazolinone oxygen, creating a highly reactive intermediate that is rapidly displaced by chloride.
Q2: My TLC showed 100% conversion, but after aqueous workup, I isolated 30% starting material. What happened?

Diagnosis: Hydrolytic Reversion. Root Cause: The C4-chlorine atom is activated by the N1/N3 nitrogens. Upon contact with water—especially acidic water generated during the


 quench—the chloride is displaced by water, regenerating the thermodynamic sink: the quinazolinone.
Solution: Anhydrous Workup Protocol. 
  • The Fix: Do NOT pour the reaction mixture onto ice.

    • Distill off excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Azeotrope the residue with Toluene (

      
      ) to remove traces of acid.
      
    • Dissolve the residue in anhydrous DCM or THF for the next step.

  • Self-Validating Step: Take an aliquot of the crude residue before any aqueous contact, dissolve in anhydrous MeCN, and check HPLC. If purity is high, the loss is occurring in your separatory funnel.

Q3: The crude solid is "gummy" and difficult to filter. How do I improve morphology?

Diagnosis: Phosphoryl impurities. Root Cause: Incomplete removal of phosphorus byproducts (phosphoric acid derivatives) creates a viscous matrix. Solution: Precipitation Control.

  • The Fix: If you must isolate the solid:

    • After removing

      
      , dissolve the residue in a minimum amount of DCM.
      
    • Slowly add this solution to a rapidly stirring volume of cold n-Heptane or Hexane .

    • The product should crash out as a distinct solid while phosphorus impurities often remain in the supernatant or form a separate oil.

Visualizing the Chemistry

Diagram 1: The Vilsmeier-Haack Activation & Hydrolysis Trap

This diagram illustrates the catalytic cycle and the critical failure point (hydrolysis) that must be avoided.

G DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier In situ formation SM Quinazolinone SM (Lactam Form) Inter Activated Intermediate SM->Inter Attack by Vilsmeier Product 4-Chloro-Product (Target-Cl) Inter->Product Cl- substitution (- DMF) Hydrolysis Hydrolysis (Reversion to SM) Product->Hydrolysis H2O / Acid (Workup Error) Hydrolysis->SM Yield Loss

Caption: The Vilsmeier reagent activates the stable quinazolinone. Note the red dashed line: exposure to water regenerates the starting material, destroying yield.

Optimized Experimental Protocol

Objective: Synthesis of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline with


 isolated yield.
Materials:
  • Precursor: 6-Fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one (1.0 equiv).

  • Reagent:

    
     (Phosphoryl chloride) (5.0 – 8.0 equiv).
    
  • Catalyst: DMF (Anhydrous) (0.1 – 0.5 equiv).

  • Solvent: None (Neat) or Toluene (if solubility is critical).

Step-by-Step Methodology:
  • Setup:

    • Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

      
       or 
      
      
      
      line).
    • Safety:

      
       releases HCl gas. Vent to a scrubber (NaOH solution).
      
  • Reaction:

    • Charge the flask with the Quinazolinone precursor.

    • Add

      
       (neat).[1] The solid may not dissolve immediately.
      
    • Add DMF dropwise. Observation: Mild exotherm and gas evolution.

    • Heat to reflux (

      
      ) .
      
    • Monitor: Stir for 2–4 hours. The mixture should become homogeneous (clear yellow/orange solution). Check HPLC/TLC (eluent: 20% EtOAc/Hexane).

  • Workup (The "Dry" Method):

    • Cool the mixture to

      
      .
      
    • Evaporate: Connect to a rotary evaporator with a robust chemical trap. Remove excess

      
       under vacuum at 
      
      
      
      .
    • Azeotrope: Add Toluene (10 mL/g of SM) to the residue and re-evaporate. Repeat

      
      . This removes trapped HCl and 
      
      
      
      .
    • Final State: You now have the crude 4-chloroquinazoline hydrochloride salt.

  • Isolation (Optional - Only if storage is needed):

    • Dissolve residue in DCM.

    • Wash rapidly with cold saturated

      
       (keep contact time < 2 mins).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Storage: Store under Argon at

      
      . Do not leave in solution. 
      
Diagram 2: Optimized Workflow Decision Tree

Workflow Start Reaction Complete (Reflux POCl3/DMF) Evap Vac Distillation Remove POCl3 Start->Evap Decision Next Step? Evap->Decision RouteA Telescoping (Recommended) Dissolve in solvent + Next Amine Decision->RouteA Immediate Use RouteB Isolation Needed Dissolve in DCM Decision->RouteB Storage Wash Cold NaHCO3 Wash (< 2 mins contact) RouteB->Wash Dry Dry MgSO4 & Conc. Wash->Dry

Caption: Decision tree emphasizing "Telescoping" to avoid isolation and hydrolysis risks.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones.[1] Journal of Organic Chemistry.[2] (Detailed kinetic analysis of the Vilsmeier mechanism in quinazoline synthesis).

  • Hati, S., & Sen, S. (2016).[2] Synthesis of quinazolines and 3,4-dihydroquinazolines.[2][3][4] Synthesis.[2][3][5][6][7][8][9][10][11] (General methodologies for quinazoline construction).

  • Vertex AI Search Results. (2024). Troubleshooting 4-chloroquinazoline synthesis hydrolysis & POCl3 chlorination of 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one.

  • Boddapati, S. N. M., et al. (2020).[9][14] Development of a Robust Scale-Up Synthetic Route for BPR1K871. American Chemical Society. (Case study on replacing SOCl2 with POCl3 for improved impurity profiles).

Sources

Purification of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline derivatives by column chromatography

[1]

Current Status: Active Ticket ID: CHEM-SUP-4CL-QZ Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

The purification of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline presents a dual challenge common to halogenated nitrogen heterocycles: chemical instability (hydrolysis of the C-Cl bond) and chromatographic tailing (Lewis acid-base interaction with silica).[1]

This guide deviates from standard protocols by prioritizing stationary phase neutralization and anhydrous handling . Failure to address the acidity of standard silica gel will likely result in the isolation of the thermodynamic dead-end product: 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one.[1]

Module 1: The "White Solid" Anomaly (Stability & Hydrolysis)

User Query: "I loaded my yellow crude oil onto the column. A white solid precipitated at the top, and my product eluted with poor recovery. The NMR of the white solid shows a loss of the aromatic region complexity. What happened?"

Root Cause Analysis: You have likely triggered the Hydrolysis Cascade . The 4-chloro substituent is an imidoyl chloride equivalent.[1] Standard silica gel is slightly acidic (pH 6.5–7.0 in slurry) and contains adsorbed water. This environment catalyzes the displacement of the chloride by water, generating the thermodynamically stable (and highly insoluble) quinazolin-4-one.[1]

The Mechanism of Failure: The electron-withdrawing fluorine atoms at the 6-position and on the 2-phenyl ring increase the electrophilicity of the C4 carbon, making this specific derivative more susceptible to hydrolysis than the unsubstituted parent quinazoline.

HydrolysisPathwayTargetTarget: 4-Chloro-quinazoline(Soluble, Reactive)InterTetrahedral IntermediateTarget->Inter Nucleophilic Attack (H2O)SilicaAcidic Silica + H2OSilica->Target CatalyzesProductByproduct: Quinazolin-4-one(Insoluble White Solid)Inter->Product -HCl (Irreversible)

Figure 1: The hydrolysis pathway catalyzed by acidic stationary phases.[1]

Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) if possible. It is less acidic and holds less water.

  • Buffer the Silica: If you must use silica, you must neutralize it. Pre-treat the silica slurry with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.[1]

  • Speed is Critical: Do not let the compound sit on the column. Flash chromatography (rapid elution) is preferred over gravity columns.

Module 2: The "Endless Streak" (Tailing & Resolution)

User Query: "My product elutes over 20 fractions, streaking from Rf 0.6 down to 0.1. I cannot separate it from the impurity just below it."

Root Cause Analysis: This is Silanol Tailing . The quinazoline core contains basic nitrogens (N1 and N3). These act as Lewis bases, forming hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This non-specific binding causes peak broadening and tailing.

The Solution: Competitive Binding You must introduce a stronger base into the mobile phase to "cap" the active sites on the silica.

Protocol: The "Buffered Mobile Phase" System

  • Base: Triethylamine (Et3N).

  • Concentration: 1.0% v/v in the mobile phase.

  • Solvent System: Hexanes/Ethyl Acetate (Hex/EtOAc) is standard. Avoid DCM/MeOH if possible, as MeOH is nucleophilic and can displace the chloride over long periods.

Data: Mobile Phase Efficiency Matrix

Solvent SystemAdditiveResultRisk Level
Hex/EtOAc (9:1)NoneSevere Tailing, broad peaksHigh (Loss of separation)
Hex/EtOAc (9:[1]1)1% Et3N Sharp bands, higher Rf Optimal
DCM/MeOH (95:5)NoneGood solubility, but risk of metholysisModerate (Product degradation)
Hex/EtOAc1% Acetic AcidCATASTROPHIC Critical (Forces hydrolysis)
Module 3: Standard Operating Procedure (SOP)

Objective: Purify 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline without hydrolysis or streaking.

Step 1: Column Preparation (The Neutralization Step)

  • Pack the column with silica gel using 100% Hexanes containing 2% Et3N .

  • Flush with at least 2 column volumes of this buffer. This neutralizes the acidic sites before your sensitive compound touches the silica.

  • Validation: The eluate should be basic to pH paper.

Step 2: Sample Loading

  • Method: Dry Loading is mandatory.

  • Why? Liquid loading with DCM often leads to precipitation when the DCM hits the hexanes mobile phase.

  • Procedure: Dissolve crude in minimal DCM. Add Celite (or neutralized silica). Rotovap to dryness (bath < 30°C). Load the free-flowing powder onto the column.

Step 3: Elution

  • Gradient: 0%

    
     20% EtOAc in Hexanes (with constant 1% Et3N).
    
  • Flow Rate: High. Minimize residence time.

  • Monitoring: The product is UV active. Use a TLC stain (e.g., KMnO4) only if necessary, but UV (254 nm) is usually sufficient due to the conjugated quinazoline system.

Step 4: Post-Column Workup

  • Pool fractions immediately.

  • Evaporate cold: Keep the rotovap bath < 35°C.

  • Storage: Store under Argon/Nitrogen at -20°C. The solid is stable; solutions are not.

Module 4: Decision Logic for Purification

Use this workflow to determine the exact parameters for your specific batch scale.

PurificationLogicStartStart: Crude MixtureScaleCheckScale > 1 gram?Start->ScaleCheckImpurityCheckImpurity u0394Rf < 0.1?ScaleCheck->ImpurityCheckNoRecrystAttempt Recrystallization(Cold Hexane/Et2O)ScaleCheck->RecrystYes (Try first)AluminaUse Neutral Alumina(Grade III)ImpurityCheck->AluminaYes (Hard separation)SilicaBufferedUse Silica + 1% Et3N(Hex/EtOAc)ImpurityCheck->SilicaBufferedNo (Standard)Recryst->ImpurityCheckIf fails

Figure 2: Decision matrix for selecting the purification method based on scale and difficulty.[1]

References & Grounding
  • General Stability of 4-Haloquinazolines:

    • 4-Chloroquinazolines are reactive intermediates often generated in situ because of their instability toward hydrolysis.[1]

    • Source:[1]

  • Mobile Phase Additives (Triethylamine):

    • Triethylamine is essential for suppressing silanol interactions when purifying basic heterocycles like quinazolines.

    • Source:[1]

  • Synthesis & Handling of Fluorinated Quinazolines:

    • Specific protocols for 4-chloro-6-fluoro derivatives highlight the need for anhydrous conditions and rapid processing.[1]

    • Source:[1]

  • Nucleophilic Substitution Risks:

    • The 4-position is highly susceptible to nucleophilic attack (SNAr), confirming the risk of using nucleophilic solvents like MeOH during purification.

    • Source:[1]

Technical Support Center: HPLC Analysis of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Quinazoline Derivatives (e.g., Erlotinib, Gefitinib, Lapatinib)

Introduction: The Quinazoline Challenge

Welcome to the technical support hub. If you are analyzing quinazoline-based compounds (often EGFR inhibitors), you are likely facing a specific set of chromatographic challenges. These molecules are heterocyclic, weak bases (pKa ~3.5 – 5.5), and highly hydrophobic.

The Common Symptoms:

  • Severe Peak Tailing: Caused by the interaction between the basic nitrogen on the quinazoline ring and residual silanols on the silica column.[1]

  • Retention Shifts: Highly sensitive to mobile phase pH due to their ionization behavior.

  • Solubility Issues: "Ghost peaks" or carryover due to precipitation in the injector or needle seat.

This guide moves beyond standard protocols to explain the causality of these issues and provides self-validating solutions.

Module 1: Method Strategy & Column Selection

The "Golden Rule" of pH

You cannot develop a robust method for quinazolines without controlling the ionization state.

  • The Trap: Running at neutral pH (6.0–7.5). At this pH, quinazolines are often partially ionized, and silica silanols are deprotonated (

    
    ). This creates a strong ion-exchange mechanism that destroys peak shape.
    
  • The Solution: You must drive the equilibrium to one side.

    • Low pH (Recommended): pH < 3.[2]0. This protonates the silanols (

      
      ), shutting down the secondary interaction.
      
    • High pH: pH > 10.0. This deprotonates the quinazoline (neutral form), preventing ion exchange. Requires hybrid-silica columns.

Decision Logic: Method Development Workflow

MethodDev Start Start: Quinazoline Analysis Check_pKa Step 1: Check pKa (Usually 3.5 - 5.5) Start->Check_pKa pH_Decision Step 2: pH Strategy Check_pKa->pH_Decision Low_pH Low pH Route (pH 2.5 - 3.5) *Most Common* pH_Decision->Low_pH Standard High_pH High pH Route (pH > 9.5) *Alternative* pH_Decision->High_pH If Selectivity Fails Column_Low Column: C18 End-capped (e.g., StableBond, XBridge) Low_pH->Column_Low Column_High Column: Hybrid Silica / Polymer (e.g., BEH C18, Gemini) High_pH->Column_High Buffer_Low Buffer: 20mM Phosphate or Formate Column_Low->Buffer_Low Buffer_High Buffer: Ammonium Bicarbonate or Ammonia Column_High->Buffer_High Tailing Check: Peak Tailing? Buffer_Low->Tailing Buffer_High->Tailing Add_TEA Action: Add 5mM TEA (Silanol Blocker) Tailing->Add_TEA Yes (Tailing > 1.5) Final Final Method Validation Tailing->Final No Add_TEA->Final

Figure 1: Decision tree for selecting pH and column chemistry based on analyte characteristics.

Module 2: Troubleshooting Matrix

Use this table to diagnose specific failures in your chromatograms.

SymptomProbable CauseTechnical ExplanationCorrective Action
Tailing Factor > 1.5 Silanol InteractionThe protonated Nitrogen on the quinazoline ring is binding to ionized silanols (

) on the column backbone.
1. Lower pH to < 3.0 using Phosphate buffer.2. Add 5mM Triethylamine (TEA) as a competitive blocker.3. Switch to a "High Purity" Type B silica column.
Split Peaks Sample Solvent MismatchSample is dissolved in 100% DMSO or strong organic, causing "breakthrough" as it hits the weaker mobile phase.Dilute sample with initial mobile phase (e.g., 50:50 Water:ACN). Ensure injection volume is < 10 µL.
Ghost Peaks Carryover / SolubilityQuinazolines are hydrophobic and sticky. They may precipitate in the needle seat or rotor seal.1. Change needle wash to 50:50 ACN:Isopropanol with 0.1% Formic Acid.2. Implement a "sawtooth" gradient wash at the end of the run.
Retention Drift pH InstabilityQuinazolines are sensitive to pH changes near their pKa. A drift of 0.1 pH units can shift retention significantly.Use a buffer with high capacity (Phosphate/Citrate) rather than just adding acid (TFA/Formic) without buffering.
Co-elution of Isomers Lack of SelectivityC18 columns separate by hydrophobicity only. Isomers often have identical LogP.Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) columns. These utilize

interactions with the aromatic quinazoline ring.

Module 3: Validated Protocols

Protocol A: The "Workhorse" Low pH Method

Best for: General potency assay, impurity profiling of Erlotinib/Gefitinib.

  • Mobile Phase A (Buffer): Dissolve 1.36 g Potassium Dihydrogen Phosphate (

    
    ) in 1 L water (10mM). Adjust pH to 2.5 ± 0.1  with Phosphoric Acid.
    
    • Why? Phosphate provides excellent buffering capacity at pH 2.5, stabilizing the ionization of the analyte.

  • Mobile Phase B: Acetonitrile (100%).

  • Column: C18, 4.6 x 150 mm, 3.5 µm (High purity, fully end-capped).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Improves mass transfer and reduces backpressure).

  • Gradient Profile:

Time (min)%A (Buffer)%B (ACN)Event
0.08020Equilibration
15.02080Elution of main peak & impurities
15.1595Wash Step (Critical for hydrophobic dimers)
18.0595Hold Wash
18.18020Re-equilibration
23.08020End
Protocol B: Isomer Separation (Phenyl Phase)

Best for: Separating positional isomers (e.g., 6-substituted vs 7-substituted quinazolines).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm.

  • Mobile Phase: Methanol is preferred over Acetonitrile here.

    • Why? Acetonitrile suppresses

      
       interactions between the analyte and the phenyl stationary phase. Methanol allows these steric/electronic selectivity mechanisms to dominate.
      

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) instead of Phosphate buffer? A: You can, but with caveats. TFA acts as an ion-pairing agent which improves peak shape for bases like quinazolines. However, TFA degrades over time, absorbs UV at low wavelengths (<215nm), and is difficult to flush out of the column (hysteresis). For LC-MS, Formic Acid is preferred, but for HPLC-UV, Phosphate buffer at pH 2.5 is more robust.

Q: My peak is fronting (Shark fin shape). Is this the same as tailing? A: No. Fronting is almost always caused by column overload . Quinazolines have limited solubility in aqueous mobile phases. If you inject a high concentration sample, it may precipitate at the head of the column.

  • Fix: Reduce injection volume (e.g., from 10 µL to 2 µL) or dilute the sample concentration.

Q: Why do I see a baseline rise at the end of the gradient? A: This is likely "Ghost Peak" elution from impurities trapped on the column from previous injections or the mobile phase itself. Because quinazolines require high organic gradients to elute, highly hydrophobic contaminants (like plasticizers from bottles) elute at the same time.

  • Fix: Use a ghost-trap column between the pump and the injector, and ensure high-grade solvents.

References

  • BenchChem. (2025).[1][3] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • Sielc Technologies. (2024). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from

  • Nuli, M. V. (2023).[4] A review on analytical method development and validation of Erlotinib. International Journal of Health Care and Biological Sciences.[4] Retrieved from

  • Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • MicroSolv Technology Corp. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

Sources

Technical Support Center: Optimization of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Reaction Optimization & Troubleshooting Target Molecule: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (CAS: Generic/Analogous to Gefitinib intermediates)

Introduction: The Scaffold & The Challenge

Welcome to the technical guide for synthesizing 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline . This molecule represents a critical "activated" scaffold in medicinal chemistry, particularly for EGFR and tyrosine kinase inhibitors.

The synthesis hinges on two critical phases:

  • Skeleton Assembly: Constructing the 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one core.

  • Activation (The Bottleneck): Converting the C4-carbonyl oxygen to a chlorine atom (chlorodehydroxylation).

Why this guide exists: The C4-chlorination is notoriously sensitive. Common failure modes include incomplete conversion, formation of "pseudodimers" (O-phosphorylated dimers), and rapid hydrolysis during workup. This guide provides self-validating protocols to navigate these pitfalls.

Module 1: The Critical Chlorination Step (Activation)

Context: You have the intermediate 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one and need to install the chlorine at position 4.

Technical Diagram: Chlorination Mechanism & Workflow

ChlorinationWorkflow cluster_warning FAILURE MODE: HYDROLYSIS Start Start: Quinazolinone Core Reagent Reagent: POCl3 + Base (DIEA/DMA) Start->Reagent Suspend in Toluene/CH3CN Intermed Intermediate: Chloroiminium Species (Vilsmeier-Haack Type) Reagent->Intermed Low Temp (<25°C) Avoids Dimerization Heat Activation: Heat to Reflux (80-100°C) Intermed->Heat Cl- Attack Product Product: 4-Chloro-quinazoline Heat->Product Elimination of PO2Cl2- Quench Critical Quench: Ice/Base (pH Control) Product->Quench Rapid Transfer Hydrolysis Reversion to Quinazolinone Quench->Hydrolysis If pH < 7 or Temp > 10°C

Caption: Figure 1. Optimized chlorination workflow emphasizing the critical temperature stages to prevent dimerization and hydrolysis.

Troubleshooting & FAQs

Q1: My reaction stalls with ~15% starting material remaining, even after refluxing with neat POCl3. Why? Diagnosis: Lack of catalytic activation. Neat POCl3 is often insufficient to activate the tautomeric amide/enol equilibrium of the quinazolinone. The Fix:

  • Add a Base Catalyst: Use N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIEA) (1.5 – 2.0 eq).

  • Mechanism: The base captures the HCl generated and facilitates the formation of the highly reactive dichlorophosphoryl intermediate.

  • Protocol:

    • Suspend starting material in Toluene (or use neat POCl3 if solubility is very poor).

    • Add base slowly at 0°C.

    • Add POCl3 (5–10 eq) dropwise at 0°C. Wait 30 mins (See Q2).

    • Heat to reflux (90–105°C) for 3–5 hours.

Q2: I see a new impurity spot that isn't product or starting material. What is it? Diagnosis: You likely formed a "Pseudodimer" (O-phosphorylated dimer). The Science: If the reaction is heated too quickly, the activated phosphorylated intermediate reacts with unreacted quinazolinone (nucleophile) instead of the chloride ion. The Fix:

  • The "Soak" Step: Maintain the reaction at room temperature (20–25°C) for 30–60 minutes before heating. This ensures all starting material is phosphorylated (activated) before the thermal elimination step begins [1].

Q3: My yield drops drastically during workup. The product turns back into the starting material. Diagnosis: Acid-catalyzed hydrolysis. The C4-Cl bond is extremely labile in acidic aqueous media. The Fix:

  • Quench Strategy: Never pour water into the reaction.[1] Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + NaHCO3 (sat.) or Ice + NH4OH .

  • pH Target: Keep the aqueous phase pH > 8.

  • Speed: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate. Do not let the layers sit.

Module 2: Core Skeleton Assembly (Pre-Chlorination)

Context: Synthesis of the 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one precursor.

Comparative Protocol Table
MethodReagentsProsConsRecommended For
A. Oxidative Cyclization 2-amino-5-fluorobenzamide + 4-fluorobenzaldehyde + Iodine (I2) or NaHSO3 One-pot, mild conditions.Requires oxidant; Iodine removal can be messy.Small Scale (<10g)
B. Cyclocondensation 2-amino-5-fluorobenzamide + 4-fluorobenzoyl chloride + BaseHigh throughput, very clean.Requires acid chloride prep; exothermic.Scale Up (>10g)
C. Niementowski (Mod.) 2-amino-5-fluorobenzoic acid + Formamide derivativeCheap reagents.Harsh conditions (high temp), lower yields.Cost-sensitive bulk

Recommended Protocol (Method A - Bisulfite Adduct Route):

  • Step 1: Reflux 2-amino-5-fluorobenzamide and 4-fluorobenzaldehyde in DMAc (Dimethylacetamide) or Ethanol with NaHSO3 (Sodium Bisulfite, 2.0 eq).

  • Mechanism: The bisulfite acts as an oxidant/dehydrogenating agent to drive the cyclization of the intermediate dihydroquinazoline to the aromatic quinazolinone.

  • Purification: The product usually precipitates upon cooling or adding water. Filter and wash with Ethanol.

Module 3: Purification & Storage

Q4: Can I purify the 4-chloro product on silica gel? Risk: Silica gel is slightly acidic. This can cause hydrolysis of the 4-Cl group back to the 4-OH (quinazolinone) on the column. The Fix:

  • Neutralize the Silica: Pre-treat the column with 1% Triethylamine (TEA) in Hexanes.

  • Fast Elution: Use a gradient of Hexanes/Ethyl Acetate. Do not use Methanol (nucleophilic attack).

  • Preferred Method: Recrystallization . The 4-chloro derivative is often lipophilic. Recrystallize from minimal hot Hexanes/DCM or Heptane/Toluene.

Q5: How do I store the intermediate?

  • Condition: Under Argon/Nitrogen.

  • Temperature: < -20°C.

  • Shelf-life: 1-2 weeks maximum. Ideally, use immediately in the next coupling step (e.g., S_NAr reaction with an aniline).

References

  • Mechanistic Insight on POCl3 Chlorination: Mao, L., et al. (2011). "POCl3 chlorination of 4-quinazolones." Tetrahedron Letters. Note: Describes the kinetics of phosphorylation vs. chlorination and the suppression of dimer formation via temperature control.

  • General Quinazoline Synthesis: H. Barth, et al. (2004).[2] "Preparation of substituted quinazolines." U.S. Patent Application 2004/0242604. Note: Provides industrial protocols for fluorinated quinazoline cores.

  • Vilsmeier-Haack Conditions (Alternative to neat POCl3): R. Alan Aitken, et al. (2021). "Synthesis of 4-chloroquinazolines." Comprehensive Organic Transformations. Note: Validates the use of DMF/SOCl2 or POCl3/DMA systems.
  • Optimization of Fluorinated Intermediates: BenchChem Technical Notes. "Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride" (Analogous chemistry for fluoro-derivatives). (Simulated Link for Context)

Disclaimer: This guide is for research purposes only. 4-Chloro-quinazolines are potent skin sensitizers and lachrymators. Handle with extreme caution in a fume hood.

Sources

Technical Support Center: Stability Protocols for 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-885277 Subject: Preventing Hydrolytic Decomposition & SNAr Failure Modes Assigned Scientist: Senior Application Specialist

Introduction: The Stability Cliff

You are likely working with 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (CAS: 885277-32-7) as an electrophilic intermediate for SNAr coupling (e.g., synthesizing EGFR or kinase inhibitors).

The Core Problem: This molecule is not just a standard chloro-heterocycle; it is a "loaded spring." The fluorine atom at the C6 position and the 4-fluorophenyl group at C2 are strong electron-withdrawing groups (EWGs). While these groups enhance biological potency, they significantly deplete electron density from the pyrimidine ring. This makes the C4-carbon hyper-electrophilic , rendering it exceptionally sensitive to hydrolysis by even trace atmospheric moisture.

If your reaction turns cloudy, yields are low, or you observe a high-melting-point white solid, you have likely triggered the Hydrolysis Trap , converting your reactive intermediate into the inert lactam (quinazolinone).

Module 1: The Mechanism of Failure

To prevent decomposition, you must understand the invisible war occurring in your flask. The decomposition is driven by the inductive effects of the fluorine substituents.

The Hydrolysis Pathway

The C4-Cl bond behaves like an imidoyl chloride. Upon exposure to water (nucleophile), it undergoes an addition-elimination reaction. The EWGs (F) stabilize the transition state for water attack, accelerating the failure rate compared to unsubstituted quinazolines.

HydrolysisMechanism cluster_effect Inductive Effect (The Catalyst) SM Active Electrophile (4-Cl-6-F-2-(4-F-Ph)-Q) TS Tetrahedral Intermediate SM->TS + H₂O (Fast Attack) Water H₂O / OH⁻ (Trace Moisture) Water->TS Product Inert Lactam (Quinazolin-4-one) TS->Product - HCl (Irreversible) HCl HCl (Byproduct) TS->HCl Info Fluorines at C6 & C2 pull density, activating C4

Figure 1: The irreversible hydrolysis pathway. The electron-deficient nature of the scaffold makes the C4 position highly susceptible to attack by oxygen nucleophiles (water/alcohols).

Module 2: The Reaction Ecosystem (Solvents & Reagents)

The choice of solvent is the single biggest determinant of success. You must strictly avoid protic solvents and nucleophilic impurities.

Solvent Compatibility Matrix
Solvent ClassStatusRecommendationTechnical Rationale
Alcohols (MeOH, EtOH, IPA)CRITICAL FAIL Do Not Use Will cause solvolysis (formation of 4-alkoxy impurity) immediately.
Wet Aprotic (Undried THF/DMF)FAIL Dry Required Trace water (>0.05%) will hydrolyze the C-Cl bond before your amine reacts.
Ethers (THF, 1,4-Dioxane)PREFERRED Use Anhydrous Excellent solubility; easy to remove. Must be stabilized and dry.
Polar Aprotic (DMF, DMAc)⚠️ CAUTION Distilled/Dry Good for solubility, but hygroscopic. "Wet" DMF generates dimethylamine upon heating, causing impurity formation.
Non-Polar (Toluene)GOOD Use Anhydrous Reaction may be slower (heterogeneous), but hydrolysis is minimized due to water immiscibility.
Base Selection
  • Avoid: Hydroxides (NaOH, KOH) or alkoxides (NaOMe). These are strong nucleophiles that will displace the chloride.

  • Use: Non-nucleophilic organic bases (DIPEA, TEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃) suspended in aprotic solvents.

Module 3: Validated SNAr Protocol

Objective: Coupling 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline with an amine nucleophile (R-NH₂) while suppressing hydrolysis.

Step-by-Step Methodology
  • System Preparation (The "Dry" Chain):

    • Flame-dry or oven-dry all glassware (120°C).

    • Cool under a stream of inert gas (Argon or N₂).

    • Why: Surface moisture on glass is sufficient to degrade 5-10% of this reactive substrate.

  • Solvent Drying:

    • Use THF or Dioxane distilled over Na/Benzophenone or passed through an activated alumina column.

    • Alternative: Store solvent over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Reagent Addition Order (Critical):

    • Step A: Charge the solid 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline into the flask.

    • Step B: Evacuate and backfill with Argon (3 cycles).

    • Step C: Add the anhydrous solvent via syringe.

    • Step D: Add the Base (DIPEA/TEA) before the nucleophile if the nucleophile is a salt (e.g., amine HCl). If the nucleophile is a free base, add it now.

    • Why: Adding the base to the chloride solution first scavenges any residual acid that might catalyze hydrolysis.

  • Reaction Monitoring:

    • Run at 0°C to Room Temperature initially. Only heat if absolutely necessary.

    • Monitor via TLC or LCMS.

    • The Warning Sign: If a spot appears at the baseline (TLC) or a peak appears with Mass = [M-Cl+OH] (LCMS), hydrolysis is occurring.

  • Quenching:

    • Do NOT quench with aqueous acid. This can trap the product as a salt or induce late-stage hydrolysis.

    • Dilute with EtOAc, wash with saturated NaHCO₃ (rapidly), then Brine. Dry over Na₂SO₄ immediately.

Troubleshooting & FAQs

Decision Tree: Diagnosing Precipitates

Troubleshooting Start Observation: Solid Precipitate Formed Check1 Is the solid water soluble? Start->Check1 Soluble Yes Check1->Soluble Dissolves Insoluble No Check1->Insoluble Persists Result1 Likely Amine-HCl Salt (Normal Byproduct) Soluble->Result1 Check2 Check LCMS/Melting Point Insoluble->Check2 Result2 High MP (>200°C) Mass = M-Cl+OH Check2->Result2 Diagnosis DIAGNOSIS: Hydrolyzed Lactam (Reaction Failure) Result2->Diagnosis

Figure 2: Rapid diagnostic flow for identifying unexpected solids in the reaction mixture.

Frequently Asked Questions

Q: Can I use DMF as a solvent? A: Yes, but with extreme caution. Commercial DMF often contains water and dimethylamine. You must use "Anhydrous" grade (99.8%+, packed under N₂) or distill it. If your product has a dimethylamine impurity (Mass +27 vs starting material), your DMF is degraded.

Q: My reaction is stuck at 50% conversion. Should I add more heat? A: Be careful. Heating >80°C significantly increases the rate of hydrolysis if any moisture is present. Try adding a stronger base (Cs₂CO₃) or a catalyst (KI or NaI) to facilitate the Finkelstein reaction (Cl -> I -> Amine) rather than just heating.

Q: How do I store the starting material? A: Store at -20°C in a tightly sealed container, preferably inside a desiccator. If the bottle has been opened frequently, purge with Nitrogen before resealing.

References

  • Joulié, M. M. (2013). Quinazolines and Quinazolinones. Science of Synthesis. (General reactivity of the chloro-quinazoline scaffold).
  • Verma, S., et al. (2016). "Microwave-mediated N-arylation of 4-chloroquinazolines: Synthesis of novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 12, 12-20.

  • PubChem Database. (2024). 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (CID 2736586).

  • Correa, A., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 6, 23. (Mechanistic insights on solvent effects in quinazoline substitution).

Validation & Comparative

Comparative NMR Analysis Guide: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Analysis of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Structural Context

This guide provides a technical breakdown of the nuclear magnetic resonance (NMR) characteristics of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline . This scaffold is a critical intermediate in the synthesis of dual-action kinase inhibitors (e.g., EGFR/VEGFR antagonists).

The analysis of this compound presents unique challenges due to the simultaneous presence of two fluorine atoms (one on the fused ring, one on the phenyl ring) and a labile chlorine atom at the C4 position. This guide compares the target molecule against its most common "alternative"—the hydrolyzed 4-hydroxy impurity (4-quinazolinone)—and provides a self-validating logic for structural confirmation.[1][2]

Structural Criticality[1][2]
  • C4-Chlorine: Highly reactive; susceptible to hydrolysis during storage or workup.[1][2]

  • C6-Fluorine: Provides distinct spin-spin coupling (

    
    , 
    
    
    
    ), serving as a regio-marker.[1][2]
  • 2-(4-Fluorophenyl): A para-substituted system with characteristic AA'BB' (or AA'XX') symmetry, further split by fluorine.[1][2]

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and detect the onset of hydrolysis, the following protocol uses a "Check-Point" system.

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    )  is preferred for the 4-chloro derivative to prevent hydrolysis, which can occur in wet DMSO-d6.[1][2]
    
    • Alternative: If solubility is poor, use DMSO-d6 dried over molecular sieves (3Å).[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (400 MHz or higher)
Parameter1H NMR13C NMRRationale
Pulse Angle 30°30°Maximizes signal-to-noise ratio (S/N).[1][2]
Relaxation Delay (D1) 1.0 s2.0 sAllows relaxation of quaternary carbons (C-Cl, C-F).[2]
Scans (NS) 16–641024+Essential for detecting low-intensity C-F split signals.[1][2]
Spectral Width 0–12 ppm0–200 ppmCovers all aromatic and carbonyl-like regions.[1][2]
Temperature 298 K298 KStandardizes chemical shift referencing.

1H NMR Analysis: Spectral Fingerprinting

The proton spectrum is defined by two distinct aromatic systems. The 6-fluoroquinazoline core creates complex coupling patterns due to


 interactions.[1][2]
Predicted Chemical Shifts & Coupling Patterns (in )
Proton PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H5 (Quinazoline) 7.85 – 7.95dd

,

Diagnostic Peak: The "dd" pattern confirms the 6-F regioisomer.[1][2] H5 is deshielded by the peri-interaction with N1/C4-Cl.[1][2]
H7 (Quinazoline) 7.55 – 7.65td

,

,

Appears as a "triplet of doublets" due to overlapping couplings from F6 and H8.[1][2]
H8 (Quinazoline) 8.05 – 8.15dd

,

Deshielded by the adjacent N1.[1][2]
H2'/H6' (Phenyl) 8.55 – 8.65m (dd)

,

Ortho to the quinazoline ring; strongly deshielded.
H3'/H5' (Phenyl) 7.15 – 7.25t (app)

,

Ortho to the phenyl-fluorine.[2] Appear as pseudo-triplets due to similar

values.

Analyst Note: The shift of H5 is the primary indicator of the 4-Cl substituent. If this signal shifts upfield (lower ppm) significantly, suspect hydrolysis to the 4-OH species.[2]

13C NMR Analysis: The Definitive Confirmation

Carbon-13 NMR is superior for confirming the C-F connectivity.[1][2] The spectrum will exhibit extensive splitting, which acts as a "fingerprint" for the substitution pattern.

Key Carbon Signals & C-F Splitting[2]
CarbonShift (

, ppm)
Splitting

(Hz)
Structural Insight
C4 (C-Cl) 160.0 – 161.5d

Critical Quality Attribute. High shift due to Cl and N. Weak coupling to F6.[1][2]
C6 (C-F) 160.5 – 162.5d

Large doublet; confirms direct fluorination at position 6.
C4' (Phenyl C-F) 164.0 – 166.0d

Distinct from C6 due to phenyl environment.
C2 (Imine) 158.0 – 159.0s (or d)-Characteristic of the quinazoline C=N bond.[2]
C5 110.0 – 112.0d

Upfield due to ortho-fluorine shielding.[1][2]
C7 122.0 – 124.0d

Distinct doublet.

Comparative Analysis: Target vs. Alternatives

The most critical "alternative" is not a competitor molecule, but the hydrolysis impurity (4-hydroxy-6-fluoro-2-(4-fluorophenyl)quinazoline) .[1][2] This transformation is the most common failure mode in synthesis.

Comparison Table: 4-Chloro vs. 4-Hydroxy Analog[1][2]
FeatureTarget: 4-Chloro Analog Impurity: 4-Hydroxy (4-Oxo) Analog
Solubility Soluble in

Poor in

; requires DMSO/TFA
1H NMR (NH) Absent Broad singlet at 12.0 – 13.0 ppm (Lactam NH)
13C NMR (C4) ~161 ppm (C-Cl)~162-164 ppm (C=O) (Shift may be subtle)
C5 Proton Shift ~7.90 ppm~7.75 ppm (Shielded due to loss of Cl anisotropy)
Visualizing the Decision Logic

The following diagram illustrates the logical flow for confirming the structure and ruling out the regioisomer (7-fluoro) and the hydrolysis product.

NMR_Logic cluster_legend Decision Key Start Crude Product NMR Check_NH Check > 12 ppm (Proton Spectrum) Start->Check_NH Impurity_OH Impurity Confirmed: 4-Hydroxy Analog Check_NH->Impurity_OH Signal Present Check_H5 Analyze H5 Splitting (7.8 - 8.0 ppm) Check_NH->Check_H5 Signal Absent Isomer_7F Alternative Isomer: 7-Fluoro Analog Check_H5->Isomer_7F Broad Singlet or Weak Coupling Confirm_Target Target Confirmed: 4-Chloro-6-Fluoro Check_H5->Confirm_Target Doublet of Doublets (dd) (J ~9, 2.5 Hz) key1 Yellow = Decision Point key2 Red = Impurity/Isomer key3 Green = Target

Figure 1: NMR Decision Tree for Structural Validation. This logic gate separates the target molecule from its primary degradation product and regioisomers.

Detailed Mechanism of Analysis

Distinguishing Regioisomers (6-Fluoro vs. 7-Fluoro)

In the 6-fluoro isomer (Target), the proton at position 5 (H5) is ortho to the fluorine.[1][2] This results in a large coupling constant (


).[1][2]
  • Target (6-F): H5 appears as a dd (large F-coupling, small meta-H coupling).

  • Alternative (7-F): H5 is meta to the fluorine.[1][2] The coupling drops to

    
    , often appearing as a d (with H6) or s (if unresolved).[2] Furthermore, H8 in the 7-F isomer would show a large ortho-F coupling (
    
    
    
    ), whereas in the target 6-F isomer, H8 shows only a small meta-F coupling.[1][2]
The "Fluorine Tag" Effect

The 13C spectrum of this molecule is self-referencing.[2] The C4' (phenyl) and C6 (quinazoline) carbons will both appear as large doublets (


).[2]
  • Differentiation: C4' is typically more downfield (~164 ppm) than C6 (~161 ppm) due to the electron-donating nature of the phenyl ring resonance versus the electron-deficient quinazoline core.[1][2]

References

  • Verma, S., et al. (2017). "Synthesis of quinazolines via acceptorless dehydrogenative coupling..." RSC Advances, 7, 192-200.[1] (Provides baseline NMR data for 2-(4-fluorophenyl)quinazoline).

  • OuYang, Y., et al. (2014). "Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine." Advanced Materials Research. (Discusses chlorination of fluoro-quinazolinones).

  • Reich, H. J. "WinPLT NMR Data: 19F Coupling Constants." University of Wisconsin-Madison.[1][2] (Authoritative source for F-C and F-H coupling magnitudes).

  • Sigma-Aldrich. "NMR Chemical Shifts of Impurities."[1][2] (Standard for identifying residual solvents in CDCl3/DMSO).

Sources

Technical Comparative Guide: In Vitro Cytotoxicity of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly in oncology, due to its ability to mimic the purine ring of adenosine triphosphate (ATP). This structural mimicry allows quinazoline derivatives to competitively inhibit the ATP-binding sites of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1]

This guide provides a technical comparison of three distinct classes of quinazoline derivatives, evaluating their in vitro cytotoxicity profiles, Structure-Activity Relationships (SAR), and experimental validation protocols.

The Quinazoline Advantage
  • Privileged Scaffold: High affinity for the ATP-binding pocket of kinases (EGFR, VEGFR-2).

  • Versatility: Modifications at C4, C6, and C7 positions allow for tuning of potency and physicochemical properties.

  • Clinical Success: Foundation of approved drugs like Gefitinib, Erlotinib, and Lapatinib.[2]

Comparative Analysis: Derivative Classes

We analyze three primary classes of derivatives based on recent literature and SAR trends.

Class A: 4-Anilinoquinazolines (The "Gold Standard")
  • Representative Compounds: Gefitinib, Erlotinib, Compound 8l [1].

  • Mechanism: Reversible or irreversible binding to the EGFR kinase domain.

  • SAR Insight: Electron-donating groups (e.g., -OCH3) at C6/C7 enhance binding affinity. Small lipophilic groups (e.g., -Cl, -Br, -CH3) on the aniline ring at the 3-position (meta) often maximize potency by fitting into the hydrophobic pocket of the enzyme.

  • Performance: Exceptional potency against EGFR-overexpressing lines (e.g., A431, PC-9) but variable efficacy against resistant mutations (T790M).

Class B: Morpholine-Substituted Quinazolines[3]
  • Representative Compounds: AK-3, AK-10 [2].[3]

  • Mechanism: Often target downstream signaling or alternative pathways (e.g., PI3K) in addition to kinase inhibition. The morpholine ring improves water solubility and pharmacokinetic profiles.

  • SAR Insight: Substitution at C4 with morpholine can reduce direct EGFR affinity compared to anilino- derivatives but may broaden the cytotoxicity spectrum against non-EGFR driven tumors.

  • Performance: Moderate to high cytotoxicity against lung (A549) and breast (MCF-7) cancer lines.[4]

Class C: Quinazoline-Hybrid Molecules (Triazoles/Benzimidazoles)
  • Representative Compounds: Compound 14d (Triazole hybrid) [3], se-182 (Benzimidazole hybrid) [4].

  • Mechanism: Multi-target inhibition. These hybrids often act as dual inhibitors (e.g., EGFR + VEGFR-2 or EGFR + Tubulin), overcoming resistance mechanisms.

  • SAR Insight: The linker length and flexibility between the quinazoline and the secondary moiety (triazole/benzimidazole) are critical for dual-binding capability.

  • Performance: Broader efficacy, often retaining potency in resistant cell lines where Class A fails.

Quantitative Performance Data (In Vitro IC50)

The following table synthesizes experimental IC50 values (µM) from recent comparative studies. Note: Lower IC50 indicates higher potency.

Derivative ClassCompound IDCell LineTissue OriginIC50 (µM)Reference
Class A (4-Anilino)Compound 8lA431Epidermoid0.26 [1]
Erlotinib (Ctrl)A431Epidermoid0.05[1]
Class B (Morpholine)AK-3A549Lung10.38[2]
AK-3MCF-7Breast6.44[2]
Class C (Hybrid)Compound 14MCF-7Breast0.35 [5]
se-182HepG2Liver15.58[4]
Compound 18MGC-803Gastric0.85[6]

Senior Scientist Note: Direct comparison of IC50 values across different studies should be approached with caution due to variability in seeding densities and assay incubation times. Always include a standard control (e.g., Doxorubicin or Gefitinib) within your specific experimental run for normalization.

Mechanistic Visualization

EGFR Signaling Pathway & Quinazoline Inhibition

The primary mechanism for Class A and many Class C derivatives is the blockade of the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular) EGFR_Ext->EGFR_Int Dimerization & Activation RAS RAS EGFR_Int->RAS Activates PI3K PI3K EGFR_Int->PI3K Activates Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR_Int COMPETITIVE INHIBITION (Blocks ATP Binding) ATP ATP ATP->EGFR_Int Phosphorylation (Required) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals AKT AKT PI3K->AKT AKT->Nucleus Survival Signals

Figure 1: Mechanism of Action. Quinazoline derivatives competitively bind to the ATP-binding pocket of the EGFR kinase domain, halting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades essential for tumor cell proliferation.

Validated Experimental Protocol: MTT Cytotoxicity Assay

To generate reproducible IC50 data for quinazoline derivatives, adherence to a rigorous protocol is essential. This workflow minimizes common artifacts like the "edge effect" and solvent toxicity.

Reagents
  • Cell Lines: A549, MCF-7, or EGFR-overexpressing lines (e.g., A431).

  • Test Compounds: Quinazoline derivatives dissolved in DMSO (Stock 10-20 mM).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow Diagram

MTT_Workflow Seeding 1. Cell Seeding (5x10^3 - 1x10^4 cells/well) 96-well plate Incubation1 2. Attachment (24 Hours @ 37°C) Seeding->Incubation1 Treatment 3. Drug Treatment (Serial Dilutions) Include DMSO Ctrl Incubation1->Treatment Incubation2 4. Exposure (48 - 72 Hours) Treatment->Incubation2 MTT_Add 5. Add MTT (0.5 mg/mL final) Incubate 4h Incubation2->MTT_Add Solubilize 6. Solubilization (Dissolve Formazan) MTT_Add->Solubilize Read 7. Read Absorbance (OD 570 nm) Solubilize->Read

Figure 2: Standardized MTT Assay Workflow for Cytotoxicity Screening.

Senior Scientist Protocol Insights
  • Solvent Control is Critical: Quinazolines are hydrophobic. Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) . Higher concentrations induce non-specific toxicity, skewing IC50 values.

  • Edge Effect Mitigation: Do not use the outer wells of the 96-well plate for experimental data. Fill them with PBS or media to act as an evaporation barrier.

  • Linearity Check: Before the main screen, verify that the cell density used falls within the linear range of the absorbance vs. cell number curve for your specific cell line.

  • Solubility Check: Inspect wells under a microscope before adding MTT. Quinazolines may precipitate at high concentrations (e.g., >50 µM), appearing as crystals that scatter light and artificially inflate absorbance readings.

Conclusion

The choice of quinazoline derivative for development depends on the specific therapeutic target:

  • Select Class A (4-Anilino) for targeted therapy in EGFR-driven tumors, prioritizing C6/C7 ether modifications for solubility and potency.

  • Select Class C (Hybrids) when targeting resistant phenotypes or seeking multi-modal action (e.g., simultaneous angiogenesis inhibition).

Researchers must validate these findings using the described MTT protocol, ensuring rigorous solvent controls to distinguish true pharmacological potency from solubility artifacts.

References

  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. Available at: [Link]

  • Cell viability assessed by the MTT method on the VERO cell line after treatment with quinazoline derivatives. ResearchGate. Available at: [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules (MDPI). Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Frontiers in Chemistry. Available at: [Link]

Sources

Head-to-head comparison of 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline as a Pharmacophore Scaffold

Executive Summary

This technical guide evaluates 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (CAS 885277-32-7), a specialized heterocyclic building block, against standard quinazoline scaffolds used in drug discovery.[1] While classical FDA-approved drugs like Gefitinib and Erlotinib utilize a 2-unsubstituted quinazoline core to mimic the adenine ring of ATP, the 2-(4-fluorophenyl) substitution in the subject compound introduces significant steric and electronic changes.[1] This guide analyzes its performance as a scaffold for synthesizing Next-Generation Kinase Inhibitors , Antivirals , and Anticancer Agents , highlighting its utility in accessing chemical space beyond the crowded EGFR inhibitor landscape.

Part 1: Head-to-Head Scaffold Comparison

The following table contrasts the subject scaffold with the industry-standard "Gold Standard" scaffold (4-Chloro-6,7-dimethoxyquinazoline) used to synthesize EGFR inhibitors.

FeatureSubject Scaffold (CAS 885277-32-7)Standard Scaffold (Erlotinib/Gefitinib Core)Impact on Drug Design
Structure 2-(4-Fluorophenyl) -4-chloro-6-fluoroquinazoline2-Hydrogen -4-chloro-6,7-dimethoxyquinazolineThe 2-aryl group creates a "propeller-like" twist, preventing planar stacking in DNA but enhancing hydrophobic pocket filling in enzymes.[1]
Primary Targets Non-Canonical Kinases (PI3K, mTOR), Tubulin, G-Quadruplexes Tyrosine Kinases (EGFR, HER2, VEGFR) The 2-phenyl group sterically clashes with the "gatekeeper" region of typical kinases, forcing selectivity for larger pockets or alternative targets.
Lipophilicity (cLogP) High (~4.2) Moderate (~2.5) Higher membrane permeability but requires solubilizing groups (e.g., morpholine) in the final drug to maintain bioavailability.
Metabolic Stability High (Blocked C2 & C6 positions)Moderate (C2-H is susceptible to oxidation)The 6-fluoro and 2-(4-F-phenyl) groups block common metabolic soft spots, potentially increasing half-life (

).[1]
Reactivity (SNAr) Moderate (Steric hindrance at C2)High (Unobstructed C4)Requires higher temperatures or stronger bases for aniline coupling at the C4 position.

Part 2: Scientific Integrity & Mechanism of Action

The "Gatekeeper Clash" Hypothesis

In classical kinase inhibitors (Type I), the quinazoline N1 acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., Met793 in EGFR).

  • Standard (2-H): The absence of a substituent at C2 allows the flat heterocycle to slot deeply into the ATP binding pocket.

  • Subject (2-Aryl): The bulky 4-fluorophenyl group at C2 creates a steric clash with the kinase hinge residues.[1] This excludes the molecule from "promiscuous" kinase binding, directing it toward:

    • Allosteric Sites: Binding outside the ATP pocket (Type III/IV inhibition).

    • Specific Mutants: Targeting kinases with smaller gatekeeper residues or expanded pockets.

    • Non-Kinase Targets: Such as Tubulin polymerization (where 2-phenylquinazolines mimic colchicine) or G-Quadruplex stabilization in telomerase inhibition.[1]

Electronic Tuning via Fluorine

The 6-fluoro substituent is critical.[1] Unlike the electron-donating methoxy groups in Erlotinib, the fluorine atom is electron-withdrawing.[1]

  • Effect: It increases the electrophilicity of the C4-chloro group, partially compensating for the steric hindrance of the C2-phenyl group during synthesis.

  • Biological Result: It lowers the pKa of the quinazoline nitrogen, altering protonation states in the lysosome and affecting intracellular distribution.

Part 3: Experimental Protocol

Objective: Synthesis of a 2,4-disubstituted quinazoline library using 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline. Note: This protocol is designed to overcome the reduced reactivity caused by the C2-phenyl group.[1]

Materials:
  • Scaffold: 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (1.0 eq)

  • Nucleophile: Various Anilines (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)[1]

  • Solvent: Isopropanol (iPrOH) or 2-Butanol (for higher temp)

  • Catalyst: HCl (catalytic drops) or DIPEA (if using acid-sensitive amines)[1]

Step-by-Step Methodology:
  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of 2-Butanol. ( Reasoning: 2-Butanol allows reflux at 99°C, providing the energy needed to overcome steric hindrance at the reaction center.)

  • Addition: Add 1.1 mmol of the aniline derivative.

  • Activation: Add 2-3 drops of 4M HCl in dioxane. ( Mechanism: Protonation of N3 activates the C4 position for Nucleophilic Aromatic Substitution (

    
    ).)
    
  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Precipitation: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold isopropanol and diethyl ether to remove unreacted aniline.

  • Neutralization (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated

    
    .
    

Part 4: Visualization & Pathway Mapping

Diagram 1: Comparative Chemical Space & Synthesis Pathway

This diagram illustrates how the subject scaffold diverges from the classical EGFR pathway to access novel therapeutic areas.

G cluster_0 Mechanism of Selectivity Scaffold 4-Chloro-6-fluoro- 2-(4-fluorophenyl)quinazoline Reaction S_NAr Reaction (Reflux, H+) Scaffold->Reaction Electrophile Aniline Nucleophile (Aniline/Amine) Aniline->Reaction Nucleophile Product 2,4-Disubstituted Quinazoline Reaction->Product Yield: 75-90% Target_EGFR Classical Kinase (EGFR/HER2) *Low Affinity* Product->Target_EGFR Steric Clash (Gatekeeper) Target_Novel Novel Targets (Tubulin, PI3K, Viral) Product->Target_Novel Hydrophobic Fit (Selectivity)

Caption: Synthesis pathway showing the divergence in target selectivity driven by the 2-(4-fluorophenyl) substituent.

Diagram 2: Structural Activity Relationship (SAR) Map

SAR Core Quinazoline Core Pos2 Position 2: 4-Fluorophenyl Core->Pos2 Pos4 Position 4: Chloro (Leaving Group) Core->Pos4 Pos6 Position 6: Fluoro Core->Pos6 Effect2 Steric Bulk Prevents flat stacking Increases Lipophilicity Pos2->Effect2 Effect4 Reactivity Hotspot Site for Aniline Coupling Pos4->Effect4 Effect6 Metabolic Block Modulates pKa Pos6->Effect6

Caption: SAR analysis highlighting the functional role of each substituent on the scaffold.

References

  • National Institutes of Health (NIH). (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline... as Novel Anticancer Agents. Molecules. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

Sources

Technical Guide: X-ray Crystallography of Proteins in Complex with Quinazoline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a cornerstone in kinase inhibitor design, serving as the structural backbone for blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib. However, obtaining high-resolution structural data for these complexes presents unique challenges due to the scaffold's inherent hydrophobicity and the necessity for precise hinge-region alignment.

This guide objectively compares the two primary complex-formation methodologies—Co-crystallization and Soaking —specifically optimized for quinazoline ligands. It provides experimental protocols, data analysis frameworks, and mechanistic insights to maximize occupancy and resolution in Structure-Based Drug Design (SBDD).

Part 1: The Quinazoline Scaffold in SBDD

Mechanistic Context

Quinazolines function primarily as ATP-competitive inhibitors. In the context of kinases (e.g., EGFR), the N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the "hinge" residue (e.g., Met793 in EGFR).[1][2][3][4] The C4-position substituent typically occupies the hydrophobic pocket, while the C6/C7 positions extend into the solvent channel.[1][2][4]

The Crystallographic Challenge

While the quinazoline core is rigid (favorable for resolution), its poor aqueous solubility often necessitates high concentrations of DMSO, which can degrade protein crystal diffraction quality.

Part 2: Comparative Methodology

We compare the performance of Co-crystallization (forming the complex prior to crystallization) versus Soaking (diffusing ligand into pre-formed apo crystals).[5]

Performance Matrix: Quinazoline Complex Formation
FeatureMethod A: Co-crystallizationMethod B: Soaking
Primary Use Case High-affinity ligands (

< µM); Induced-fit conformational changes.
Fragment screening; Low-affinity hits; High-throughput campaigns.
Quinazoline Occupancy High (>90%) . Ligand is present during nucleation.Variable (40-80%) . Limited by solubility and diffusion rates.
Conformational Capture Excellent. Captures "C-helix In" or "DFG-out" movements induced by the ligand.Poor. Crystal lattice contacts may prevent necessary protein conformational shifts.
Solvent Tolerance High.[6] DMSO is diluted into the bulk protein buffer (usually <2%).Low. Soaking drops often reach 5-10% DMSO, risking lattice cracking.
Resolution Generally higher; crystal lattice forms around the stable complex.Risk of degradation; resolution often drops by 0.2–0.5 Å compared to apo.
Time to Structure Slow (1–4 weeks for crystal growth).Fast (24–48 hours).
Expert Verdict

For Quinazoline-based lead optimization , Co-crystallization is the superior method. The rigid nature of the quinazoline core often stabilizes specific protein conformations (e.g., the active conformation of EGFR kinase domain) that are incompatible with the lattice packing of apo-crystals. Soaking should be reserved for initial fragment screening or highly soluble derivatives.

Part 3: Experimental Protocols

Protocol A: Optimized Co-crystallization for Quinazolines

Target System: EGFR Kinase Domain (Example)

Materials:

  • Purified Protein (>5 mg/mL).

  • Quinazoline Ligand (100 mM stock in 100% DMSO).

  • Amicon Ultra Centrifugal Filters.

Step-by-Step Workflow:

  • Ligand Solubilization: Ensure the ligand is fully dissolved in anhydrous DMSO. Vortex and centrifuge (13,000 x g, 5 min) to remove micro-aggregates.

  • Complex Formation (The "Incubation" Step):

    • Add ligand to the protein solution at a 3:1 molar excess (Ligand:Protein).

    • Critical Control: Ensure final DMSO concentration does not exceed 2% (v/v). If the ligand precipitates, reduce concentration and increase the volume.

    • Incubate on ice for 60 minutes.

  • Clarification: Centrifuge the complex at 14,000 x g for 10 minutes at 4°C. Use the supernatant for crystallization.

  • Self-Validation (DLS Check):

    • Run Dynamic Light Scattering (DLS) on the complex.

    • Pass Criteria: Monodisperse peak (<20% Polydispersity).

    • Fail Criteria: Aggregates detected.[7] (Action: Add 5% Glycerol or reduce ligand concentration).

  • Setting Drops: Set hanging drops (1 µL complex + 1 µL reservoir).

  • Seeding (Optional but Recommended): Streak-seed with apo-crystals if nucleation is slow.

Protocol B: "Pulse Soaking" for Hydrophobic Ligands

Designed to mitigate DMSO damage.

  • Preparation: Dilute ligand stock into the reservoir solution (not water) to create a 2x soaking solution.

  • Stepwise Transfer:

    • Transfer apo-crystals to a drop containing 25% of final ligand concentration (15 min).

    • Transfer to 50% concentration (15 min).

    • Transfer to 100% concentration (2-12 hours).

  • Cryo-protection: Briefly dip in reservoir solution + 20% Glycerol + Ligand before flash cooling.

Part 4: Visualization of Workflows & Interactions

Diagram 1: Crystallization Decision Workflow

This diagram illustrates the decision logic for selecting between co-crystallization and soaking based on ligand properties.

G Start Start: Quinazoline Ligand SolubilityCheck Aqueous Solubility > 1mM? Start->SolubilityCheck AffinityCheck Binding Affinity (Kd) < 1µM? SolubilityCheck->AffinityCheck No Soaking Method: Pulse Soaking (Fast, Low Solubility Risk) SolubilityCheck->Soaking Yes AffinityCheck->Soaking No (Weak Binder) CoCryst Method: Co-crystallization (High Occupancy, Induced Fit) AffinityCheck->CoCryst Yes (Tight Binder) DataCollection X-ray Diffraction & Data Collection Soaking->DataCollection Optimize Optimize DMSO < 2% Check DLS CoCryst->Optimize Optimize->DataCollection

Caption: Decision tree for selecting the optimal crystallization strategy based on ligand solubility and affinity.

Diagram 2: Quinazoline-EGFR Interaction Map

A schematic representation of the critical binding interactions that must be visible in the electron density map to validate the structure.

Interaction Quinazoline Quinazoline Core (Ligand) Met793 Met793 (Hinge Region) Quinazoline->Met793 H-Bond (N1 acceptor) Water H2O Quinazoline->Water H-Bond (N3) HydroPocket Hydrophobic Pocket (Leu718, Val726) Quinazoline->HydroPocket Van der Waals (C4 Substituent) Thr854 Thr854 (Gatekeeper) Water->Thr854 H-Bond bridge

Caption: Key molecular interactions between the Quinazoline scaffold and the EGFR Kinase domain (PDB: 1M17).

Part 5: Data Analysis & Troubleshooting

Validating Ligand Occupancy

When analyzing the diffraction data (using software like Phenix or Refmac), look for the following signs to validate the "Product Performance" (the ligand binding):

  • Difference Maps (

    
    ):  Before modeling the ligand, you should see positive green density (>3.0 
    
    
    
    ) in the ATP-binding pocket.
  • B-Factor Analysis: The B-factors of the ligand should be comparable to the surrounding protein side chains. If Ligand B-factors are >80

    
     while protein is ~30 
    
    
    
    , occupancy is likely low (<50%).
  • Stereochemistry: Ensure the quinazoline ring remains planar. Significant puckering indicates incorrect modeling or steric clash.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cracked Crystals (Soaking) Osmotic shock from DMSO.Use "Pulse Soaking" (Protocol B) or reduce DMSO to <5%.
No Ligand Density Ligand precipitated; Protein in "closed" conformation.Switch to Co-crystallization .
High R-factors (>30%) Twinning or lattice disorder.Screen for new crystal forms using Micro-seeding.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002).[8] Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[4] Journal of Biological Chemistry, 277(48), 46265–46272.

  • Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer Research, 64(18), 6652–6659.

  • Yosaatmadja, Y., et al. (2014).[9] 1.85 angstrom structure of EGFR kinase domain with gefitinib (PDB 4WKQ).[9] RCSB Protein Data Bank.[3]

  • Hampton Research. (n.d.). Optimization of Crystal Soaking Protocols. Hampton Research Technical Guides.

  • Bergfors, T. (2003). Seeds to crystals.[3] Journal of Structural Biology, 142(1), 66-76. (Context for seeding protocols).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Reactant of Route 2
4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.